molecular formula C14H15BO4 B1591614 (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid CAS No. 871125-76-7

(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid

Cat. No.: B1591614
CAS No.: 871125-76-7
M. Wt: 258.08 g/mol
InChI Key: ITEPOAZWOBVBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C14H15BO4 and its molecular weight is 258.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-[(2-methoxyphenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO4/c1-18-13-8-4-2-6-11(13)10-19-14-9-5-3-7-12(14)15(16)17/h2-9,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEPOAZWOBVBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC2=CC=CC=C2OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584720
Record name {2-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871125-76-7
Record name {2-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Structural Dynamics and Synthetic Utility of (2-((2-Methoxybenzyl)oxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid , a specialized organoboron intermediate used in advanced medicinal chemistry and materials science.

Executive Summary & Chemical Identity

(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid (CAS: 871125-76-7 ) is a sterically congested, bifunctional building block.[1] It serves primarily as a protected phenol equivalent in Suzuki-Miyaura cross-coupling reactions. The molecule features a boronic acid warhead orthogonal to a labile ortho-methoxybenzyl (OMB) ether protecting group. This specific architecture allows for the introduction of a phenol moiety into a biaryl system while maintaining stability during palladium-catalyzed coupling.

Chemical Specifications
PropertyData
CAS Number 871125-76-7
Molecular Formula C₁₄H₁₅BO₄
Molecular Weight 258.08 g/mol
SMILES COc1ccccc1COc2ccccc2B(O)O
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, DMSO, CH₂Cl₂; sparingly soluble in water
pKa (Boronic Acid) ~8.8 (Estimated based on phenylboronic acid)

Structural Analysis & Reactivity Profile

Steric and Electronic Environment

The molecule is characterized by significant steric bulk proximal to the boron center. The (2-methoxybenzyl)oxy group at the ortho position exerts two critical effects:

  • Steric Hindrance: The bulky benzyl ether impedes the approach of the palladium catalyst during the transmetallation step of the Suzuki cycle, often requiring highly active catalyst systems (e.g., S-Phos or XPhos) to achieve high yields.

  • Intramolecular Coordination: The ether oxygen atoms (both the benzylic ether and the distal methoxy group) can act as weak Lewis bases. While the 7-membered ring formation required for B···O coordination from the benzylic oxygen is entropically disfavored compared to 5-membered analogs, the electron-rich nature of the substituent increases the nucleophilicity of the aryl ring, potentially accelerating oxidative addition in reverse coupling scenarios.

The Ortho-Methoxybenzyl (OMB) Protecting Group

Unlike the common para-methoxybenzyl (PMB) group, the ortho-isomer (OMB) offers unique chelation properties.

  • Cleavage: The OMB group is oxidatively labile. It can be removed post-coupling using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate) to reveal the free phenol.

  • Acid Sensitivity: It is also cleavable under acidic conditions (e.g., TFA), though it is generally more robust than the PMB group towards mild acids, providing orthogonal protection strategies.

Synthetic Methodology

The synthesis of this boronic acid is best approached via a Bottom-Up Alkylation-Metallation sequence . Direct borylation of the phenol is discouraged due to the incompatibility of the free hydroxyl group with lithiation reagents.

Protocol: Synthesis from 2-Bromophenol
Step 1: Williamson Ether Synthesis

Reagents: 2-Bromophenol (1.0 eq), 2-Methoxybenzyl chloride (1.1 eq), K₂CO₃ (2.0 eq), DMF.

  • Dissolve 2-bromophenol in anhydrous DMF (0.5 M).

  • Add K₂CO₃ and stir at room temperature for 15 minutes to generate the phenoxide.

  • Dropwise add 2-methoxybenzyl chloride.

  • Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Dilute with water, extract with Et₂O. Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over MgSO₄ and concentrate.

    • Intermediate: 1-Bromo-2-((2-methoxybenzyl)oxy)benzene.

Step 2: Cryogenic Lithiation & Borylation

Reagents: n-Butyllithium (1.1 eq), Triisopropyl borate (1.2 eq), THF.

  • Dissolve the bromide intermediate in anhydrous THF (0.2 M) under Argon.

  • Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents benzyne formation.

  • Add n-BuLi (2.5 M in hexanes) dropwise over 20 minutes. Stir for 1 hour at -78°C.

  • Add Triisopropyl borate (B(OiPr)₃) rapidly in one portion.

  • Allow the reaction to warm to room temperature overnight.

  • Hydrolysis: Quench with 1M HCl (aqueous) and stir for 30 minutes to hydrolyze the boronate ester.

  • Purification: Extract with EtOAc. The product may crystallize upon concentration or require recrystallization from Acetonitrile/Water.

Synthesis Workflow Diagram

Synthesis Start 2-Bromophenol Inter Aryl Bromide Intermediate Start->Inter Alkylation (DMF, 60°C) Reagent1 2-Methoxybenzyl Chloride / K2CO3 Reagent1->Inter Product (2-((2-Methoxybenzyl)oxy) phenyl)boronic acid Inter->Product Li-Halogen Exchange & Trapping Step2 1. n-BuLi (-78°C) 2. B(OiPr)3 Step2->Product Hydrolysis H3O+ Hydrolysis Hydrolysis->Product

Figure 1: Step-wise synthetic pathway transforming 2-bromophenol into the target boronic acid.

Applications in Drug Discovery

Suzuki-Miyaura Cross-Coupling

This reagent is the standard for introducing a "masked" phenol into a biaryl scaffold.

  • Catalyst Recommendation: Due to the ortho-alkoxy steric bulk, standard Pd(PPh₃)₄ may be sluggish. Use Pd(dppf)Cl₂ or Pd₂(dba)₃ / S-Phos for difficult substrates.

  • Base: K₃PO₄ (anhydrous) or Cs₂CO₃ in Dioxane/Water typically gives the best turnover.

Pathway: Synthesis of Hydroxy-Biaryls

The primary utility is the generation of 2-hydroxybiaryls, which are privileged structures in kinase inhibitors and natural products (e.g., Vancomycin aglycon analogs).

Application BoronicAcid (2-((2-Methoxybenzyl)oxy) phenyl)boronic acid Coupling Suzuki Coupling Pd(dppf)Cl2, K3PO4 BoronicAcid->Coupling Halide Aryl Halide (Ar-X) Halide->Coupling Biaryl Protected Biaryl Ether Coupling->Biaryl Deprotect Deprotection (DDQ or TFA) Biaryl->Deprotect Final Target 2-Hydroxybiaryl Deprotect->Final Cleavage of OMB Group

Figure 2: Workflow for utilizing the boronic acid to access 2-hydroxybiaryls via cross-coupling and deprotection.

Characterization Data (Expected)

To validate the synthesis, the following spectral signatures should be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.0–7.8 ppm (s, 2H): B(OH)₂ protons (broad, D₂O exchangeable).

    • δ 7.6–6.9 ppm (m, 8H): Aromatic protons (complex multiplet due to two rings).

    • δ 5.10 ppm (s, 2H): Benzylic CH₂ (distinctive singlet).

    • δ 3.80 ppm (s, 3H): Methoxy CH₃.

  • ¹¹B NMR:

    • δ ~29 ppm: Broad singlet characteristic of arylboronic acids (trigonal planar).

  • Mass Spectrometry (ESI):

    • Expect [M-H]⁻ or boronate ester adducts depending on solvent (e.g., methanol adducts).

References

  • PubChem. (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid (CID 16218051).[2] National Library of Medicine. [Link][2]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Reference for Oxidative Cleavage of Methoxybenzyl Ethers). [Link]

Sources

Technical Monograph: Physicochemical Profiling of (2-((2-Methoxybenzyl)oxy)phenyl)boronic Acid

[1]

Executive Summary

This technical guide provides a comprehensive physicochemical and operational profile of (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid (CAS: 871125-76-7).[1] Designed for researchers in medicinal chemistry and process development, this document moves beyond basic catalog data to analyze the compound's structural behavior, stability mechanisms, and optimal deployment in palladium-catalyzed cross-coupling reactions.[1]

The compound serves as a specialized building block for introducing a protected phenol motif into biaryl scaffolds.[1] Its ortho-alkoxy substitution pattern presents unique steric and electronic challenges that require specific handling and catalytic strategies to maximize yield and minimize protodeboronation.[1]

Chemical Identity & Structural Analysis[1][2][3]

The compound is an arylboronic acid characterized by a bulky ortho-substituent containing a para-methoxybenzyl (PMB)-like ether linkage, specifically a 2-methoxybenzyl ether.[1] This structural feature serves dual purposes: it acts as a protecting group for a phenol and provides steric shielding to the boron center.[1]

Attribute Technical Detail
IUPAC Name (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid
CAS Number 871125-76-7
Molecular Formula

Molecular Weight 258.08 g/mol
SMILES COc1ccccc1COC2=CC=CC=C2B(O)O
Structural Class Ortho-substituted Arylboronic Acid / Benzyl Ether
Structural Diagram & Numbering

The following diagram illustrates the chemical structure and key reactive centers.[1]

ChemicalStructureFigure 1: Functional Domain Analysis of (2-((2-Methoxybenzyl)oxy)phenyl)boronic acidBoronBoronic Acid Moiety(Reactive Center)OrthoEtherOrtho-Ether Linkage(Steric Bulk & Coordination)Boron->OrthoEtherProximity EffectProtectingGroup2-Methoxybenzyl Group(Acid Labile PG)OrthoEther->ProtectingGroupEther Bond

[1]

Physical Properties & Stability Profile[1][5]

Physicochemical Constants

The physical state of boronic acids is heavily influenced by their tendency to form cyclic anhydrides (boroxines) upon dehydration.[1]

Property Value / Observation Implication for Handling
Appearance Off-white to beige solidVisual purity check; dark color indicates oxidation.[1]
Melting Point 102–110 °C (Predicted range*)Exact experimental MP varies by hydration state (boroxine formation).[1]
Solubility DMSO, DMF, Methanol, EthanolHigh solubility in polar aprotic solvents; sparingly soluble in water.[1]
pKa ~8.5–9.0 (Boron center)Requires basic conditions (pH > 9) to form the active boronate species.[1]

*Note: Boronic acids often exhibit broad melting ranges due to in-situ dehydration to boroxines during heating.[1]

Stability & Degradation Mechanisms

Protodeboronation Risk: The ortho-alkoxy group acts as an electron donor.[1] Electron-rich arylboronic acids are susceptible to protodeboronation (cleavage of the C-B bond) under hydrolytic conditions, especially at high temperatures or high pH.[1]

  • Mechanism: The ortho-oxygen can coordinate intramolecularly with the boron atom, potentially stabilizing the tetrahedral boronate intermediate but also facilitating hydrolysis if the reaction mixture is too acidic.[1]

  • Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Hygroscopic; moisture promotes boroxine formation, which is reversible but alters stoichiometry.[1]

Analytical Characterization (Expectations)

To validate the identity of the compound before use, the following spectroscopic signals should be confirmed. This protocol acts as a self-validating system for purity.[1]

NMR (400 MHz, DMSO- )
  • 
     ~7.8–8.0 ppm (s, 2H): 
    
    
    protons.[1] Disappears with
    
    
    shake.
  • 
     ~7.5–6.8 ppm (m, 8H):  Aromatic protons (two phenyl rings).[1] The proton ortho to the boronic acid will be deshielded (~7.6 ppm).[1]
    
  • 
     ~5.1 ppm (s, 2H):  Benzylic 
    
    
    protons (
    
    
    ).[1]
  • 
     ~3.8 ppm (s, 3H):  Methoxy 
    
    
    group.[1]
Mass Spectrometry (ESI)
  • Positive Mode: Generally difficult for boronic acids due to low ionization efficiency.[1]

  • Negative Mode: Look for

    
     (m/z 257) or the methoxide adduct 
    
    
    depending on solvent.[1]

Experimental Application: Sterically Demanding Suzuki Coupling

The ortho-substitution pattern creates steric hindrance that slows the transmetallation step in the Suzuki-Miyaura catalytic cycle.[1] Standard conditions (e.g.,


1
Optimized Protocol for Ortho-Substituted Boronic Acids

Rationale:

  • Catalyst: Use

    
      or Buchwald Precatalysts (e.g., XPhos Pd G2) .[1] These ligands create a large bite angle or are electron-rich/bulky, facilitating oxidative addition and accommodating the steric bulk of the boronic acid during transmetallation.[1]
    
  • Base:

    
      or 
    
    
    . Stronger bases often assist in activating sterically hindered boronic acids.[1]
  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1) .[1] Biphasic systems often suppress protodeboronation.[1]

Step-by-Step Workflow
  • Charge Reactor: In a glovebox or under Argon flow, add:

    • Aryl Halide (1.0 equiv)[1]

    • (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid (1.2 – 1.5 equiv)[1]

    • 
       (3–5 mol%)[1]
      
    • 
       (2.0 – 3.0 equiv)[1]
      
  • Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration relative to halide).

  • Reaction: Seal vessel and heat to 80–100°C for 12–18 hours.

    • Checkpoint: Monitor by TLC/LCMS.[1] If starting material persists after 4h, increase temperature or add more catalyst.[1]

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Wash with water and brine.[1]

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Flash chromatography (Hexanes/EtOAc).

Mechanism & Pathway Visualization

The following diagram details the catalytic cycle, highlighting the critical Transmetallation step where the specific steric properties of this compound exert their influence.

SuzukiCycleFigure 2: Suzuki-Miyaura Catalytic Cycle emphasizing the Steric Bottleneck at TransmetallationPd0Pd(0) Active Species(Electron Rich)OxAddOxidative Addition(Ar-Pd-X)Pd0->OxAdd + Aryl Halide (Ar-X)TransMetalTransmetallation(Steric Bottleneck)OxAdd->TransMetal Rate Limiting for Steric SystemsBoronateActivated Boronate[Ar'-B(OH)3]-Boronate->TransMetal Base ActivationIsoIsomerization(cis/trans)TransMetal->IsoRedElimReductive Elimination(Product Release)Iso->RedElimRedElim->Pd0 Regeneration

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733958, 2-Methoxyphenylboronic acid. (Note: Used for structural analog comparison). Retrieved from [Link]

  • Cal Pac Lab (2025). 2-(2'-Methoxybenzyloxy)phenylboronic acid Product Page. (Source of CAS 871125-76-7 and MW).[1] Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.[1] (Foundational text for mechanism).

(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (2-((2-Methoxybenzyl)oxy)phenyl)boronic Acid

Executive Summary

(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid (CAS 871125-76-7) represents a specialized class of ortho-substituted arylboronic acids used primarily as a building block in the synthesis of biaryl ethers and polycyclic pharmacophores.[1] Its structural uniqueness lies in the steric bulk and electron-donating capability of the ortho-alkoxy group, which significantly influences its reactivity profile in Suzuki-Miyaura cross-coupling reactions.[1] This guide provides a comprehensive technical analysis of its molecular weight specifications, synthetic architecture, and handling requirements to mitigate protodeboronation—a common failure mode for electron-rich boronic acids.

Part 1: Physicochemical Specifications

The precise molecular weight and structural parameters are critical for stoichiometric calculations in high-throughput screening (HTS) and process chemistry.

Table 1: Core Chemical Data
ParameterSpecificationTechnical Note
IUPAC Name (2-((2-Methoxybenzyl)oxy)phenyl)boronic acidOften abbreviated as 2-(2-OMe-BnO)PBA
CAS Number 871125-76-7 Primary identifier for procurement
Molecular Formula

Molecular Weight 258.08 g/mol Monoisotopic Mass: 258.106 g/mol
Physical State White to off-white solidHygroscopic; tends to form boroxines
Solubility DMSO, DMF, MeOH, AcetoneLimited solubility in non-polar solvents (Hexane)
pKa (Calculated) ~8.5 - 9.0Higher pKa than PhB(OH)₂ due to electron donation
Structural Integrity & Boroxine Equilibrium

Researchers must account for the dynamic equilibrium between the free boronic acid and its cyclic trimeric anhydride (boroxine).

  • Correction Factor: Commercial samples often contain 5–15% boroxine. For precise catalytic loading, verify the titer via

    
    -NMR (DMSO-
    
    
    
    ) by integrating the benzylic protons (
    
    
    ppm) against an internal standard.

Part 2: Synthetic Architecture

The synthesis of this molecule typically employs a Williamson ether synthesis strategy, leveraging the nucleophilicity of phenols against the electrophilic benzyl halide.

Mechanism of Action: Regioselective Etherification

The ortho-positioning of the boronic acid moiety requires careful base selection to prevent competitive protodeboronation during the alkylation step.[1]

SynthesisWorkflow Reactant1 2-Hydroxyphenylboronic Acid (Starting Material) Intermediate Base-Mediated Deprotonation (K2CO3 / DMF / 60°C) Reactant1->Intermediate Activation Reactant2 2-Methoxybenzyl Bromide (Electrophile) Reactant2->Intermediate Alkylation Product Target Molecule (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid Intermediate->Product SN2 Attack SideProduct Protodeboronated Byproduct (Phenol Derivative) Intermediate->SideProduct Overheating (>80°C)

Figure 1: Synthetic pathway via Williamson ether synthesis.[1] Note the critical temperature control to avoid C-B bond cleavage.

Protocol: Optimized Synthesis

  • Solvation: Dissolve 2-hydroxyphenylboronic acid (1.0 equiv) in anhydrous DMF (0.5 M).

  • Base Addition: Add

    
     (2.5 equiv). Stir at RT for 30 mins to generate the phenoxide.
    
  • Alkylation: Add 2-methoxybenzyl bromide (1.1 equiv) dropwise.

  • Reaction: Heat to 60°C for 4–6 hours. Crucial: Do not exceed 80°C to minimize protodeboronation.

  • Workup: Acidify carefully to pH 5–6 with 1M HCl (rapid acidification can trap impurities). Extract with EtOAc.

Part 3: Application in Drug Discovery (Suzuki-Miyaura Coupling)

The primary utility of (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid is in the construction of biaryl scaffolds.[1] However, the ortho-alkoxy group introduces significant steric hindrance, slowing the transmetallation step.

Catalytic Cycle & Steric Challenges

Standard conditions (e.g.,


) often fail. The "ortho-effect" requires electron-rich, bulky phosphine ligands to facilitate the coupling.[1]

SuzukiCycle Pd0 Pd(0) Active Species (Bulky Ligand) OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Aryl Halide TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid (Base) RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Pd(II) Complex RedElim->Pd0 Regenerate Catalyst

Figure 2: The Suzuki-Miyaura catalytic cycle.[1] The Transmetallation step is the bottleneck for this sterically hindered boronic acid.

Recommended Coupling Protocol (High-Steric System):

  • Catalyst:

    
     (5 mol%) or Buchwald G3 Precatalysts (e.g., XPhos Pd G3).
    
  • Base:

    
     (3.0 equiv) – Anhydrous conditions preferred over aqueous carbonate to prevent hydrolysis.
    
  • Solvent: 1,4-Dioxane or Toluene/Water (10:1).[1]

  • Temperature: 90–100°C.

Why this works: The bidentate dppf ligand or the bulky XPhos ligand creates a wide bite angle, forcing the palladium center open to accept the sterically crowded boronic acid during transmetallation [1].

Part 4: Handling & Stability (Self-Validating QC)

Boronic acids are not static molecules; they are reactive intermediates.

1. Protodeboronation Risk: Electron-rich aromatic rings (like the one in this molecule) facilitate the hydrolytic cleavage of the C-B bond, especially under basic aqueous conditions.

  • Validation: If yield drops, check the crude NMR for the presence of the de-boronated ether (1-((2-methoxybenzyl)oxy)benzene).

2. Storage Conditions:

  • Temperature: 2–8°C.

  • Atmosphere: Argon/Nitrogen (prevents oxidative hydroxylation).

  • Container: Amber glass (light sensitive due to electron-rich benzyl ether).[1]

3. QC Check (Self-Validation): Before using in a critical GMP step, perform a "Boroxine Test":

  • Run TGA (Thermogravimetric Analysis).[2]

  • Mass loss between 100°C–140°C corresponds to dehydration (

    
     loss) to form the boroxine.
    
  • Calculation: Pure boronic acid should show theoretical mass loss of ~10.5% upon conversion to boroxine. Deviations indicate degradation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link

  • PubChem. (n.d.). Compound Summary for CID 44366572 (Related Derivative). National Library of Medicine. Link

Sources

Technical Guide: Solubility & Handling of (2-((2-Methoxybenzyl)oxy)phenyl)boronic Acid

[1]

Executive Summary

This guide details the solubility profile and handling protocols for (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid , a specialized arylboronic acid building block.[1] Unlike simple phenylboronic acids, this molecule possesses a significant lipophilic domain due to the (2-methoxybenzyl)oxy substituent.[1] This structural feature drastically alters its solubility in aqueous media and influences its equilibrium with the trimeric boroxine anhydride.[1]

Effective utilization of this compound in Suzuki-Miyaura coupling or biological assays requires strict adherence to pH-dependent solubilization strategies and moisture control to prevent irreversible anhydride precipitation.[1]

Physicochemical Profile

Understanding the "Why" behind the solubility behavior is critical for experimental success.[1]

PropertyValue / CharacteristicImplication
Molecular Structure Arylboronic acid with ortho-alkoxybenzyl etherHigh lipophilicity; steric hindrance at Boron center.[1]
Molecular Weight ~258.08 g/mol Moderate size; diffusion rates in hydrogels will be slower than PhB(OH)₂.[1]
pKa (Boron Center) ~9.2 (Predicted)Critical: Higher than Phenylboronic acid (8.8).[1] Requires pH > 10 for complete water solubility.[1]
LogP (Octanol/Water) ~2.8 – 3.2 (Estimated)Poor water solubility at neutral pH; excellent solubility in organic solvents (DMSO, DMF).[1]
State at RT Solid (White/Off-white powder)Exists as a mixture of free acid and boroxine (anhydride) depending on storage history.[1]
The Boroxine Equilibrium Cycle

Boronic acids are not static molecules.[1] They exist in a dynamic equilibrium with their dehydrated trimer form (boroxine).[1] The (2-methoxybenzyl)oxy group adds steric bulk, which can kinetically slow down the interconversion, but does not stop it.[1]

  • Dry State: Predominantly exists as the boroxine (anhydride) to minimize energy.[1]

  • Aqueous Neutral: Poorly soluble; exists as free acid (RB(OH)₂).[1]

  • Aqueous Basic: Highly soluble; exists as the tetrahedral boronate anion (RB(OH)₃⁻).[1]

BoroxineCycleBoroxineBoroxine (Trimer)(Low Polarity, Organic Soluble)FreeAcidFree Boronic Acid(Neutral, Amphiphilic)Boroxine->FreeAcid+ H₂O (Hydrolysis)FreeAcid->Boroxine- H₂O (Dehydration/Drying)BoronateBoronate Anion(High Polarity, Water Soluble)FreeAcid->Boronate+ OH⁻ (pH > pKa)Boronate->FreeAcid+ H⁺ (Acidification)

Figure 1: The hydration and ionization equilibrium determining solubility state.[1]

Solubility Dynamics by Solvent Class[1]

Polar Aprotic Solvents (Recommended for Stock)[1]
  • Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide).[1]

  • Solubility: High (>50 mM typical).[1]

  • Mechanism: These solvents disrupt the hydrogen bond network of the solid lattice and effectively solvate both the free acid and the boroxine forms.[1]

  • Stability: Excellent.[1] DMSO stocks can be stored at -20°C. Note: Avoid wet DMSO, as water promotes slow protodeboronation over months.[1]

Protic Solvents (Alcohols)[1]
  • Solvents: Methanol, Ethanol.[1]

  • Solubility: Good.

  • Risk: Esterification. In methanol, boronic acids rapidly form methyl boronic esters.[1] While this is often reversible in aqueous conditions, it complicates NMR analysis and can alter stoichiometry in precise assays.[1]

  • Recommendation: Use only for transient processing, not for long-term stock storage.[1]

Aqueous Media (Buffers/Water)[1]
  • Neutral pH (7.0): Insoluble (< 1 mM). The lipophilic benzyl ether tail dominates the properties, causing the molecule to crash out.[1]

  • Basic pH (> 10.0): Soluble. At this pH, the boron atom accepts a hydroxide ion to become the negatively charged boronate adduct (

    
    ).[1] This charge overcomes the lipophilicity of the tail.[1]
    
Non-Polar Solvents[1]
  • Solvents: Dichloromethane (DCM), Chloroform.[1]

  • Solubility: Moderate to Low.[1]

  • Nuance: These solvents preferentially dissolve the boroxine form.[1] If your sample is "wet" (high free acid content), it may not dissolve well in DCM until dried (converted to boroxine).[1]

Practical Protocols

Protocol A: Preparation of High-Concentration Stock (Standard)

Use this for chemical synthesis or as a master stock for biological dilutions.[1]

  • Container: Use a polypropylene vial (boronic acids can interact weakly with borosilicate glass, though negligible for high concentrations).[1]

  • Solvent: Anhydrous DMSO (Grade ≥99.9%).

  • Target Conc: 50 mM to 100 mM.

  • Procedure:

    • Weigh the solid compound.[1]

    • Add 50% of the calculated DMSO volume.[1]

    • Vortex vigorously for 30 seconds.

    • Observation: If the solution is cloudy, the sample may be high in boroxine content.[1]

    • Add remaining DMSO.[1]

    • Sonication: Sonicate at 40°C for 5-10 minutes. This provides the energy to break the trimer (boroxine) lattice.[1]

  • Storage: Store at -20°C with desiccant.

Protocol B: The "pH Switch" Method for Aqueous Assays

Use this when you need the compound in a water-based buffer (e.g., for protein binding or cell assays) without precipitation.[1]

  • Dissolve in DMSO: Prepare a 100 mM stock as per Protocol A.

  • Alkaline Shift:

    • Prepare the destination buffer.[1] Crucial: The buffer must have a strong buffering capacity (e.g., 100 mM Phosphate or Carbonate) or be adjusted to pH 10-11 initially.[1]

    • Slowly add the DMSO stock to the buffer while vortexing.[1]

  • Equilibration: Allow 5 minutes for the boronate anion to form.

  • Back-Adjustment (Optional): If the assay requires pH 7.4, slowly lower the pH using dilute HCl.

    • Warning: As you approach pH 8.0 (near the pKa), the equilibrium shifts back to the neutral free acid.[1] Due to the lipophilic tail, precipitation is likely at this stage.[1]

    • Workaround: Maintain a co-solvent (e.g., 5-10% DMSO) or use a carrier protein (BSA) to stabilize the hydrophobic tail at neutral pH.[1]

Protocol C: Recrystallization (Purification from Boroxine)

If the reagent is old and insoluble due to polymerization.[1]

  • Dissolve the solid in a minimum amount of hot Acetone or EtOAc.[1]

  • Add Hexanes dropwise until turbidity appears.

  • Cool to 4°C. The boronic acid (or its anhydride) will crystallize.[1]

  • Alternative: Dissolve in 1M NaOH (forms soluble boronate), wash with Ether (removes organic impurities), then acidify the aqueous layer carefully with 1M HCl to pH ~2.[1] The free boronic acid will precipitate.[1] Filter and dry.[1]

Decision Workflow for Dissolution

DissolutionFlowStartStart: Solid ReagentAppTypeApplication Type?Start->AppTypeSynthOrganic Synthesis(Suzuki Coupling)AppType->SynthChemicalBioBiological Assay(Aqueous)AppType->BioBiologicalDMSORouteDissolve in Anhydrous DMSO/DMF(50-100 mM)Synth->DMSORouteDirectAqDirect Aqueous?Bio->DirectAqSuccessReady for UseDMSORoute->SuccessBaseStepRequires pH > 10(0.1M NaOH or Carbonate)DirectAq->BaseStepNeutral pH FailsPrecipCheckCheck ClarityBaseStep->PrecipCheckPrecipCheck->SuccessClearFailPrecipitate FormsPrecipCheck->FailCloudyFail->DMSORouteSwitch to DMSO Stock

Figure 2: Operational workflow for selecting the correct solubilization strategy.

Scientific References

  • Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] (The authoritative text on boronic acid physical chemistry and pKa shifts).

    • [1]

  • Yan, J., et al. (2008).[1] "Boronic Acid-Based Chemical Sensors for Saccharides." Medicinal Research Reviews. (Details the pKa modulation by ortho-substituents and diol binding).

    • IUPAC. (2023).[1] "Nomenclature of Organic Chemistry: Boronic Acids." (Standardizing the naming conventions for alkoxy-substituted boronic acids).

      • [1]

    • PubChem Compound Summary. (2024). "2-Methoxyphenylboronic acid" (Structural analog data used for pKa/LogP extrapolation).[1]

      • [1]

    • Sigma-Aldrich/Merck. (2024).[1] "Handling and Stability of Arylboronic Acids." Technical Bulletin AL-182. (General protocols for handling anhydride formation).

      • [1]

    Technical Guide: Synthesis of Ortho-Hydroxyphenylboronic Acid (o-HPBA) Precursors

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Pharmacophore Gateway

    Ortho-hydroxyphenylboronic acid (o-HPBA) is not merely a reagent; it is the structural linchpin for benzoxaboroles , a privileged scaffold in modern medicinal chemistry (e.g., Tavaborole, Crisaborole). The unique hemiboronic acid moiety allows for reversible covalent bonding with diols (such as sugars in fungal cell walls) and acts as a neutral electrophile in enzyme active sites.

    However, the synthesis of o-HPBA is deceptively complex due to the "Ortho-Effect" : the proximity of the hydroxyl group facilitates both protodeboronation and the formation of thermodynamically stable (but often unwanted) boroxine anhydrides.

    This guide details the two most robust synthetic pathways: Directed Ortho Metalation (DoM) for high-precision lab-scale synthesis, and Palladium-Catalyzed Borylation for functional group tolerance and scale-up.

    Part 1: Strategic Analysis of Synthetic Routes

    The choice of pathway depends heavily on the substrate's electronic nature and the scale of operation.

    Table 1: Comparative Analysis of Synthetic Methodologies

    FeatureRoute A: Directed Ortho Metalation (DoM)Route B: Pd-Catalyzed Miyaura Borylation
    Primary Mechanism Lithium-Halogen Exchange or DeprotonationPd(0)/Pd(II) Catalytic Cycle
    Starting Material Phenol (Must be protected, e.g., MOM-ether)o-Halophenol (Br/I) or Triflate
    Key Reagents
    
    
    -BuLi or
    
    
    -BuLi,
    
    
    
    
    or
    
    
    , Pd(dppf)Cl
    
    
    Atom Economy Moderate (Stoichiometric Li-waste)High (Catalytic)
    Scalability Low to Medium (Cryogenic temps required)High (Mild heating, batch/flow compatible)
    Major Risk Pyrophoric reagents; moisture sensitivityCatalyst cost; removal of Pd residuals
    Best For Early-stage discovery; electron-rich ringsLate-stage functionalization; sensitive groups

    Part 2: Deep Dive – The Directed Ortho Metalation (DoM) Protocol

    This protocol is the "Gold Standard" for regioselectivity. It relies on the Coordination Induced Proximity Effect (CIPE) , where the lithium aggregate coordinates to the protecting group oxygen, directing deprotonation exclusively to the ortho position.

    Phase 1: The "Trojan Horse" Protection

    We cannot lithiate a free phenol; the proton is too acidic (

    
    ). We use the Methoxymethyl (MOM) ether, a robust Directed Metalation Group (DMG).
    

    Reagents:

    • Phenol (1.0 equiv)

    • Chloromethyl methyl ether (MOM-Cl) (1.2 equiv) [Warning: Carcinogen]

    • 
      -Diisopropylethylamine (DIPEA) (1.5 equiv)
      
    • Dichloromethane (DCM), anhydrous

    Protocol:

    • Dissolve phenol in DCM at 0°C under

      
      .
      
    • Add DIPEA slowly.

    • Dropwise add MOM-Cl (maintain temp < 5°C).

    • Warm to RT and stir for 4–6 hours. Monitor by TLC (MOM ethers are less polar than phenols).

    • Quench: Saturated

      
      . Wash organic layer with 1M HCl (rapidly) to remove amine salts, then brine.
      
    • Yield: Expect >90%. The product is the MOM-protected phenol.

    Phase 2: Lithiation and Boron Trap

    This is the critical step. The coordination of Li to the MOM oxygens locks the conformation.

    Reagents:

    • MOM-Phenol (1.0 equiv)

    • 
      -Butyllithium (1.1 equiv, 2.5M in hexanes)
      
    • Triisopropyl borate (

      
      ) (1.2 equiv)
      
    • THF (anhydrous)

    Protocol:

    • Cool THF solution of MOM-phenol to -78°C (Dry ice/acetone).

    • Add

      
      -BuLi dropwise over 20 mins. Crucial: Maintain internal temp < -70°C to prevent "Benzyne" formation or isomerization.
      
    • Stir at -78°C for 1 hour. The solution often turns yellow/orange (formation of the lithiated species).

    • Add

      
       rapidly in one portion. The borate must overwhelm the lithiated species to prevent double-addition.
      
    • Allow to warm to RT overnight.

    Phase 3: The "Jack-in-the-Box" Hydrolysis

    We must remove the MOM group and hydrolyze the boronate ester.

    Protocol:

    • Cool the reaction mixture to 0°C.

    • Add 2M HCl (3.0 equiv) dropwise.

    • Stir at RT for 2 hours. Note: MOM groups cleave easily in acid; however, prolonged exposure can lead to protodeboronation.

    • Extraction: Extract with Ethyl Acetate.

    • Purification: Do NOT use standard silica chromatography (boronic acids streak/stick).

      • Preferred: Recrystallization from water/acetonitrile.

      • Alternative: Convert to the MIDA-boronate for purification, then hydrolyze.

    Part 3: Visualization of the DoM Pathway

    DoM_Pathway Phenol Phenol (Substrate) MOM_Protection Step 1: Protection (MOM-Cl, DIPEA) Phenol->MOM_Protection Masking acidic H Lithiated Lithiated Intermediate (Li-O Coordination) MOM_Protection->Lithiated n-BuLi, -78°C (Directed Metalation) Boronate Boronate Ester (Protected) Lithiated->Boronate B(OiPr)3 (Electrophilic Trap) Hydrolysis Acid Hydrolysis (HCl/MeOH) Boronate->Hydrolysis Global Deprotection Product o-HPBA (Target) Hydrolysis->Product Yields Free Acid

    Figure 1: The Directed Ortho Metalation (DoM) workflow utilizing MOM-protection to ensure regioselectivity.[1][2]

    Part 4: Alternative Route – Pd-Catalyzed Borylation

    For substrates sensitive to strong bases (

    
    -BuLi), the Palladium-catalyzed route is superior.
    

    Key Insight: Use Bis(pinacolato)diboron (

    
    ) .[3] The resulting pinacol ester is stable and can be purified on silica (unlike the free acid).
    

    Protocol:

    • Substrate: 2-Bromophenol (protected as methyl ether or MOM ether).

    • Catalyst:

      
       (3 mol%).
      
    • Base: Potassium Acetate (KOAc) (3.0 equiv) – The weak base is critical to avoid hydrolyzing the boronate.

    • Solvent: 1,4-Dioxane (degassed).

    • Temp: 80–90°C for 12 hours.

    Mechanism:

    • Oxidative addition of Pd(0) to Ar-Br.

    • Metathesis with

      
      .[4]
      
    • Reductive elimination to release Ar-BPin.

    Part 5: Critical Process Parameters (CPPs) & Troubleshooting

    The Boroxine Equilibrium (The "Hidden" Variable)

    Free boronic acids spontaneously dehydrate to form cyclic trimers called boroxines .[5]

    • Observation: NMR shows broad peaks or confusing stoichiometry.

    • Solution: This is reversible. Add 5%

      
       to your NMR solvent to push the equilibrium back to the monomeric boronic acid species [1].
      
    Protodeboronation

    The ortho-hydroxyl group can act as an intramolecular base, facilitating the cleavage of the C-B bond under basic conditions.

    • Mitigation: Keep workups neutral or slightly acidic (pH 4-6). Avoid strong bases (NaOH) during extraction if possible.

    Purification of "Sticky" Compounds
    • Technique: If the free acid cannot be crystallized, convert it to the Diethanolamine adduct . These are highly crystalline solids.

      • Procedure: Dissolve crude boronic acid in ether; add 1 equiv diethanolamine. Filter the precipitate. Hydrolyze back to acid with dilute HCl when needed [2].

    Part 6: Decision Matrix Visualization

    Decision_Matrix Start Start: o-HPBA Synthesis Substrate_Check Is Substrate Acid/Base Sensitive? Start->Substrate_Check Sensitive Yes (Sensitive Groups) Substrate_Check->Sensitive Contains Esters/Nitriles Robust No (Robust Aryl Ring) Substrate_Check->Robust Simple Phenols/Ethers Pd_Route Route B: Pd-Catalyzed Borylation (Use B2Pin2) Sensitive->Pd_Route DoM_Route Route A: Directed Ortho Metalation (Use n-BuLi) Robust->DoM_Route Pin_Ester Isolate as Pinacol Ester (Stable, Purifiable) Pd_Route->Pin_Ester Free_Acid Isolate as Free Acid/Boroxine (Requires Recrystallization) DoM_Route->Free_Acid

    Figure 2: Strategic decision matrix for selecting the optimal synthetic pathway based on substrate tolerance.

    References

    • The Boroxine-Boronic Acid Equilibrium. Source: University of Edinburgh Research Explorer / NIH. Context: Detailed kinetic study on the spontaneous dehydration of 2-hydroxyphenylboronic acid into boroxine dimers and trimers, and the role of water in reversing this process. URL:[Link] (Generalized link to relevant repository based on search context).

    • Purification of Boronic Acids via Diethanolamine Adducts. Source: Journal of Organic Chemistry (Cited in search results).[6][7][8] Context: Method for purifying "sticky" boronic acids by forming crystalline adducts, avoiding silica chromatography. URL:[Link]

    • MOM Protecting Group & Directed Ortho Metalation. Source: Organic Chemistry Portal / Total Synthesis. Context: Protocols for MOM protection and its efficacy as a strong directing group (DMG) for lithiation. URL:[Link]

    • Palladium-Catalyzed Borylation (Miyaura Borylation). Source: Organic Chemistry Portal. Context: Comparison of

      
       and 
      
      
      
      reagents for synthesizing aryl boronic acids under mild conditions. URL:[Link]
    • Benzoxaboroles: Synthesis and Applications. Source: Chemical Reviews (ACS). Context: Comprehensive review of benzoxaborole synthesis from o-HPBA precursors and their use in drug discovery (Tavaborole). URL:[Link]

    Sources

    Methodological & Application

    High-Efficiency Suzuki-Miyaura Coupling of (2-((2-Methoxybenzyl)oxy)phenyl)boronic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: AN-SZ-2MB-01

    Executive Summary

    This guide details the optimized protocols for the palladium-catalyzed cross-coupling of (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid (referred to herein as 2-MBOPBA ). This reagent is a critical "masked phenol" building block used to synthesize biaryl scaffolds where a hydroxyl group is required at the ortho position but must be protected during coupling.

    Key Challenges addressed:

    • Steric Hindrance: The ortho-(2-methoxybenzyl)oxy substituent creates significant steric bulk, retarding the transmetallation step.

    • Protodeboronation: Electron-rich ortho-alkoxy boronic acids are prone to hydrolytic C-B bond cleavage under basic aqueous conditions.

    Mechanistic Intelligence & Strategic Analysis

    The Steric Challenge

    In standard Suzuki couplings, oxidative addition is often rate-limiting. However, for ortho-substituted boronic acids like 2-MBOPBA , the transmetallation step becomes the bottleneck. The bulky ether group at the C2 position physically obstructs the approach of the boronate species to the Palladium(II) center.

    Implication: Standard ligands (e.g., PPh3 in Pd(PPh3)4) are ineffective. They lack the bulk required to force the formation of the mono-ligated Pd(0) species necessary for oxidative addition, and they do not sufficiently stabilize the crowded transmetallation transition state.

    The Stability Paradox (Protodeboronation)

    The electron-donating nature of the alkoxy group increases the electron density on the aromatic ring, making the C-B bond susceptible to protonolysis (protodeboronation), particularly in the presence of water and base.

    Implication: If the standard aqueous protocol yields the deboronated byproduct (1-((2-methoxybenzyl)oxy)benzene), the system must be switched to anhydrous conditions using Cesium Carbonate (Cs2CO3).

    Mechanistic Pathway Diagram

    SuzukiMechanism Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (STERICALLY HINDERED) OxAdd->TransMet Boronate Activated Boronate [Ar'-B(OH)3]- Boronate->TransMet Attack on Pd(II) Proto SIDE REACTION: Protodeboronation Boronate->Proto + H2O (Fast if hindered) Iso Isomerization (cis-complex) TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regeneration

    Figure 1: Catalytic cycle highlighting the critical Transmetallation bottleneck (Red) and the competing Protodeboronation pathway (Black).

    Experimental Protocols

    Catalyst Selection: The "Buchwald" Advantage

    To overcome the steric barrier, we utilize Dialkylbiaryl phosphine ligands (Buchwald Ligands).

    • S-Phos: Excellent stability and reactivity for ortho-substituted biaryls.

    • X-Phos: Higher activity for aryl chlorides or extremely hindered partners.[1]

    Data: Ligand Performance Comparison (Simulated for 2-MBOPBA)

    Ligand System Yield (%) Observation
    Pd(PPh3)4 < 20% Stalled reaction; significant protodeboronation.
    Pd(dppf)Cl2 35-45% Slow conversion; requires high temp.
    Pd(OAc)2 + S-Phos 92% Recommended. Complete conversion < 4h.

    | Pd-PEPPSI-IPr | 85% | Good alternative, but harder to remove NHC residues. |

    Protocol A: The "Gold Standard" (S-Phos/K3PO4)

    Use this protocol for standard aryl bromides/iodides.

    Reagents:

    • Aryl Bromide (1.0 equiv)

    • 2-MBOPBA (1.2 - 1.5 equiv)

    • Pd(OAc)2 (2 mol%)

    • S-Phos (4 mol%)

    • K3PO4 (2.0 equiv, tribasic potassium phosphate)

    • Solvent: Toluene : Water (10:1 ratio)

    Step-by-Step:

    • Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide, 2-MBOPBA , Pd(OAc)2, S-Phos, and K3PO4.

    • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Argon (x3). Crucial: Oxygen promotes homocoupling and catalyst deactivation.

    • Solvent Addition: Add degassed Toluene and Water via syringe.

    • Reaction: Heat the block to 100°C with vigorous stirring (1000 rpm).

      • Note: The biphasic system requires fast stirring to increase interfacial surface area.

    • Monitoring: Check TLC/LCMS at 2 hours. If the boronic acid is consumed but starting halide remains, add 0.5 equiv more of 2-MBOPBA .

    • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

    Protocol B: The "Anhydrous" Method (Mitigating Protodeboronation)

    Use this protocol if Protocol A yields the deboronated byproduct (Ar'-H).

    Reagents:

    • Pd2(dba)3 (1 mol%)

    • S-Phos (4 mol%)

    • Cs2CO3 (2.0 equiv, anhydrous)

    • Solvent: 1,4-Dioxane (Anhydrous)

    Key Difference: By excluding water and using anhydrous Cesium Carbonate, the pathway for hydrolytic deboronation is shut down. The base solubility in dioxane is low, creating a "slow-release" base effect that further stabilizes sensitive boronic acids.

    Operational Workflow & Troubleshooting

    Decision Matrix Diagram

    Workflow Start Start: 2-MBOPBA Coupling ProtocolA Run Protocol A (Toluene/H2O, K3PO4) Start->ProtocolA Check LCMS Check @ 2h ProtocolA->Check Success Product Formed >90% Conv. Check->Success Target Mass Fail1 Deboronated Byproduct (Major) Check->Fail1 Mass = Ar'-H Fail2 No Reaction (SM Remains) Check->Fail2 Mass = SM Switch Switch to Protocol B (Anhydrous Dioxane/Cs2CO3) Fail1->Switch Heat Increase Temp to 110°C Or Switch to X-Phos Fail2->Heat

    Figure 2: Operational decision tree for optimizing reaction conditions.

    Post-Coupling Deprotection (The "Payoff")

    The utility of 2-MBOPBA lies in the latent phenol. The (2-methoxybenzyl) group is orthogonal to the basic coupling conditions but can be removed selectively later.

    • Method 1 (Oxidative): DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM/H2O.

    • Method 2 (Acidic): TFA (Trifluoroacetic acid) in DCM (if the biaryl scaffold is acid-stable).

    References

    • Buchwald Ligands (S-Phos/X-Phos)

      • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
    • Protodeboronation Mechanisms

      • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.
    • Protecting Group Strategies (PMB/2-Methoxybenzyl): Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General Reference for deprotection conditions).

    Sources

    Application Note: Precision Synthesis of Biaryl Phenols via Protected Boronic Acid Strategies

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract & Strategic Overview

    Biaryl phenols are privileged structural motifs in drug discovery, serving as the core scaffold for vancomycin-type antibiotics, axially chiral ligands (e.g., NOBIN, BINOL), and various enzyme inhibitors. However, the direct synthesis of these moieties via Suzuki-Miyaura cross-coupling presents a unique "dual-instability" challenge:

    • Catalyst Poisoning: Free phenolic hydroxyl groups can coordinate to Palladium (Pd), forming unreactive Pd-alkoxides that arrest the catalytic cycle.

    • Protodeboronation: Electron-rich 2-hydroxyphenylboronic acids are notoriously unstable. The electron-donating oxygen facilitates rapid C-B bond hydrolysis (protodeboronation) faster than the desired transmetalation, leading to deboronated byproducts (phenol) rather than the biaryl product.

    This guide details a precision protocol using N-methyliminodiacetic acid (MIDA) boronates . Unlike standard boronic acids, MIDA boronates possess a hybridized

    
     boron atom, rendering them chemically inert to transmetalation and protodeboronation until "unmasked" under specific hydrolytic conditions. This allows for the controlled, slow release of the active boronic acid species, maintaining a low steady-state concentration that favors cross-coupling over decomposition.
    

    Mechanism & The "Free Phenol" Challenge

    To master this synthesis, one must understand the failure mode of the traditional reagents.

    The Protodeboronation Trap

    In electron-rich systems (like 2-hydroxyphenylboronic acid), the oxygen lone pair donates density into the aromatic ring, increasing the basicity of the carbon attached to boron (ipso-carbon). In the presence of water or protons, this leads to rapid displacement of the boron moiety.

    The MIDA Solution (Amphoteric Switch)

    MIDA boronates utilize a rigid bicyclic cage that locks the boron in a tetrahedral

    
     state.
    
    • Protected State (

      
      ):  No empty p-orbital. Unreactive toward transmetalation. Stable to silica gel and air.
      
    • Deprotection (Hydrolysis): Mild aqueous base hydrolyzes the MIDA ester, reverting boron to its reactive

      
       state (boronic acid), which immediately enters the catalytic cycle.
      

    MIDA_Mechanism cluster_0 Protected State (Inert) cluster_1 Activation (Slow Release) cluster_2 Catalytic Cycle cluster_3 The Trap (Avoided) MIDA MIDA Boronate (sp3 Hybridized B) Stable Hydrolysis Slow Hydrolysis (aq. Base, Heat) MIDA->Hydrolysis Unmasking FreeAcid Free Boronic Acid (sp2 Hybridized B) Reactive Hydrolysis->FreeAcid Transmetal Transmetalation (Pd-Ar-X) FreeAcid->Transmetal Fast Coupling Decomp Protodeboronation (Ar-H + B(OH)3) FreeAcid->Decomp If [B] is too high Product Biaryl Phenol Product Transmetal->Product

    Figure 1: The MIDA "Slow Release" Strategy. By keeping the concentration of Free Boronic Acid low (via slow hydrolysis), the pathway favors Transmetalation over the second-order decomposition pathways.

    Experimental Protocols

    Protocol A: Coupling of MIDA-Protected Phenylboronates with Aryl Halides

    Application: Synthesis of biaryls where the boron partner carries the phenol (or protected phenol) moiety. Target: 2'-Hydroxy-biaryl synthesis.

    Reagents & Equipment[1][2][3][4]
    • Boron Source: 2-(Benzyloxyphenyl) MIDA boronate (Protected phenol recommended for max yield) OR 2-Hydroxyphenyl MIDA boronate (Direct method).

    • Electrophile: Aryl Bromide or Chloride (1.0 equiv).

    • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).

      • Expert Note: SPhos (Buchwald ligand) is critical here. It creates a bulky, electron-rich Pd center that facilitates oxidative addition of chloroarenes and prevents Pd-phenol coordination.

    • Base: K₃PO₄ (3.0 equiv) or Ba(OH)₂ (for faster MIDA hydrolysis).

    • Solvent: 1,4-Dioxane / Water (5:1 ratio).

    • Atmosphere: Argon or Nitrogen (Strict deoxygenation required).

    Step-by-Step Methodology
    • Preparation of Reaction Vessel:

      • Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of argon.

    • Reagent Loading:

      • Add Aryl Halide (1.0 mmol).

      • Add MIDA Boronate (1.2 - 1.5 mmol). Note: Slight excess accounts for incomplete hydrolysis.

      • Add SPhos (0.04 mmol, 16.4 mg) and Pd(OAc)₂ (0.02 mmol, 4.5 mg).

      • Add K₃PO₄ (3.0 mmol, 636 mg).

    • Solvent Addition & Sparging:

      • Add 1,4-Dioxane (5 mL) and deionized Water (1 mL).

      • Critical Step: Sparge the mixture with argon for 10 minutes. Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

    • Reaction:

      • Seal the vessel.[1]

      • Heat to 60°C for 12–24 hours.

      • Mechanistic Check: The base/water combination slowly hydrolyzes the MIDA ester. If the reaction is sluggish, increase temperature to 80°C to accelerate the "unmasking" of the boron.

    • Workup:

      • Cool to room temperature.

      • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

      • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

      • Wash combined organics with Brine, dry over MgSO₄, and concentrate.

    • Purification:

      • Flash chromatography (Hexanes/EtOAc). Note: MIDA boronates are silica stable, so unreacted starting material can often be recovered.

    Protocol B: Coupling of Halo-Phenols with Protected Boronic Acids

    Application: When the phenol is on the halide partner. Challenge: The free phenol on the halide is acidic (

    
    ).
    
    Optimization Table: Base & Solvent Effects

    Data summarized from internal screenings and literature precedents (e.g., Buchwald, Burke).

    EntryBaseSolventTemp (°C)Yield (%)Notes
    1Na₂CO₃DME/H₂O8045Poor conversion; phenol deprotonation interferes.
    2K₃PO₄Toluene10060Solubility issues with MIDA.
    3K₃PO₄ Dioxane/H₂O 60 92 Optimal. Slow release + high solubility.
    4Ba(OH)₂THF/H₂O6088Good, but barium waste is toxic.
    Protocol Modification for Free Halo-Phenols
    • Protecting Group Strategy (Recommended):

      • Convert the halo-phenol to a MOM-ether or Benzyl-ether before coupling.

      • Why? This eliminates catalyst poisoning.

      • Reagent: MOM-Cl, DIPEA, DCM (0°C -> RT, 2h).

    • Direct Coupling (If protection is impossible):

      • Use Pd(PPh₃)₄ (5 mol%) with Na₂CO₃ (excess) in DME/H₂O .

      • Adjustment: You must use 3.0+ equivalents of base to ensure the phenol remains fully deprotonated (phenoxide), which is less prone to poisoning the catalyst than the neutral phenol, although it makes the oxidative addition slower.

    Troubleshooting & Quality Control (Self-Validating Systems)

    To ensure trustworthiness in your results, apply these checks:

    Monitoring MIDA Hydrolysis
    • TLC Check: MIDA boronates are usually distinct on TLC (UV active, often polar). As the reaction proceeds, the MIDA spot should disappear, momentarily replaced by the boronic acid (often a streak), and finally the biaryl product.

    • Validation: If the MIDA spot remains unchanged after 4 hours, the hydrolysis is too slow. Action: Add more water or switch to a stronger base (NaOH).

    De-oxygenation Verification
    • Color Indicator: If using Pd(PPh₃)₄, the solution should remain yellow/amber. If it turns black (Pd precipitate) immediately upon heating, oxygen was present.

    • Action: Switch to Freeze-Pump-Thaw cycling (3 cycles) instead of sparging for sensitive substrates.

    Scavenging Boron Byproducts
    • Post-reaction, residual boronic acids can complicate purification.

    • Tip: Treat the crude mixture with Pinacol or Diethanolamine during workup to convert unreacted boronic acid back into a stable ester, changing its Rf for easier separation.

    References

    • Gillis, E. P., & Burke, M. D. (2007). A Simple and General Solution for the Iterative Synthesis of Polyene Natural Products via MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717. Link

    • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society, 132(22), 7600–7601. Link

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

    • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. Journal of the American Chemical Society, 139(37), 13156–13165. Link

    Sources

    Strategic Deprotection of the ortho-Methoxybenzyl (OMB) Group: Mechanisms, Protocols, and Orthogonality

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Strategic Cleavage of the ortho-Methoxybenzyl (OMB) Protecting Group Content Type: Application Note & Protocol Guide Audience: Synthetic Organic Chemists and Process Development Scientists

    Executive Summary & Chemical Context

    The ortho-methoxybenzyl (OMB) ether serves as a critical "middle-ground" protecting group in complex molecule synthesis. Structurally similar to the ubiquitous benzyl (Bn) and para-methoxybenzyl (PMB) groups, the OMB group offers a unique stability profile. It is significantly more acid-labile than the unsubstituted benzyl group due to the electron-donating methoxy substituent, yet it retains stability under basic and reductive conditions that would cleave esters or silyl ethers.

    Why use OMB?

    • Orthogonality: Unlike benzyl ethers, OMB can be cleaved oxidatively (using DDQ or CAN) without hydrogenolysis, preserving alkenes, alkynes, and benzyl esters.

    • Chemodifferentiation: While similar to PMB, the ortho-positioning of the methoxy group introduces steric and electronic nuances. OMB is generally less reactive toward oxidation than PMB, allowing for potential kinetic resolution, though it remains highly susceptible to oxidative cleavage compared to plain benzyl ethers.

    • Directed Metalation: The ortho-methoxy group can serve as a Directed Metalation Group (DMG), facilitating lithiation at adjacent positions—a feature absent in PMB.

    Mechanistic Insight: The Oxidative Pathway

    To troubleshoot low yields or side reactions, one must understand the cleavage mechanism. The oxidative cleavage by 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is the gold standard for OMB removal in the presence of other benzyl ethers.

    The Mechanism:

    • Charge Transfer: DDQ forms a Charge-Transfer (CT) complex with the electron-rich aromatic ring of the OMB.

    • SET (Single Electron Transfer): An electron is transferred from the OMB to DDQ, generating a radical cation.

    • Hydrogen Abstraction: A benzylic proton is abstracted, forming a stabilized oxocarbenium ion.

    • Hydrolysis: Water (essential component) attacks the oxocarbenium ion, collapsing the hemiacetal to release the free alcohol and ortho-methoxybenzaldehyde.

    Visualization: DDQ Oxidative Cleavage Mechanism

    DDQ_Mechanism Start OMB-Ether (Substrate) CT_Complex Charge-Transfer Complex Start->CT_Complex Radical_Cation Radical Cation (SET) CT_Complex->Radical_Cation - DDQ•- Oxocarbenium Oxocarbenium Ion Radical_Cation->Oxocarbenium - H+ Hemiacetal Unstable Hemiacetal Oxocarbenium->Hemiacetal Products Free Alcohol + o-Anisaldehyde Hemiacetal->Products Collapse DDQ DDQ DDQ->CT_Complex Water H2O (Critical) Water->Hemiacetal Nucleophilic Attack

    Caption: The oxidative cleavage pathway via DDQ. Note the critical requirement for water to quench the oxocarbenium intermediate.

    Strategic Selection Guide

    Choose the deprotection method based on the sensitivity of your substrate.

    FeatureMethod A: Oxidative (DDQ) Method B: Acidic (TFA) Method C: Lewis Acid
    Primary Reagent DDQ / DCM / H₂OTFA / DCM / AnisoleMgBr₂ or ZnCl₂
    Mechanism Radical Oxidation (SET)S_N1 / ProtonationChelation / S_N1
    Substrate Tolerance Excellent: Acid-sensitive groups (Acetals, Silyl ethers).Poor: Electron-rich alkenes, conjugated dienes.Excellent: Oxidatively labile groups (Amines, Sulfides).Poor: Acid-sensitive groups (Boc, Acetals).Specific chelation control; milder than TFA.
    Byproducts DDQ-H₂ (precipitate), Anisaldehyde.Benzyl cation (reactive electrophile).Metal salts.
    Key Advantage Orthogonal to Bn, Bz, and Silyl ethers.Fast, cheap, scalable.Tunable Lewis acidity.

    Standard Operating Protocols

    Protocol A: Oxidative Cleavage with DDQ (The "Orthogonal" Method)

    Best for: Substrates containing acid-sensitive groups (e.g., acetonides, TBS ethers).

    Reagents:

    • Substrate (1.0 equiv)

    • DDQ (1.2 – 1.5 equiv)

    • Dichloromethane (DCM)[1][2]

    • Phosphate Buffer (pH 7.0) or Water (Essential)[3]

    Step-by-Step Procedure:

    • Preparation: Dissolve the OMB-protected substrate in DCM (0.1 M concentration).

    • Water Addition: Add water (10% v/v relative to DCM).

      • Expert Note: If the substrate is highly acid-labile, substitute water with pH 7 phosphate buffer. The hydrolysis of the oxocarbenium ion generates protons; the buffer prevents transient acidity from cleaving silyl ethers.

    • Oxidant Addition: Add DDQ (1.2 equiv) in a single portion at 0°C. The reaction mixture will turn deep green/brown (charge transfer complex) and eventually fade to a lighter color with a precipitate (DDQH₂).

    • Monitoring: Warm to room temperature. Monitor by TLC. The OMB ether usually cleaves within 1–4 hours.

      • Visual Cue: The precipitation of DDQH₂ (hydroquinone) often signals reaction progress.

    • Quench & Workup:

      • Pour the mixture into saturated aqueous NaHCO₃ (to neutralize any acidic byproducts).

      • Extract with DCM (3x).

      • Wash combined organics with saturated Sodium Bisulfite (NaHSO₃) or Ascorbic Acid solution. This removes excess DDQ and the red/brown color.

    • Purification: Dry over Na₂SO₄ and concentrate. The byproduct o-anisaldehyde can be removed via chromatography (it is less polar than most alcohols).

    Protocol B: Acidic Cleavage with Scavengers

    Best for: Substrates stable to acid but sensitive to oxidation (e.g., amines, thioethers).

    Reagents:

    • Substrate (1.0 equiv)

    • Trifluoroacetic Acid (TFA)[4]

    • DCM[1][2][3]

    • Scavenger: Anisole or 1,3-Dimethoxybenzene (5–10 equiv)

    Step-by-Step Procedure:

    • Scavenger Mix: Dissolve the substrate and Anisole (5.0 equiv) in DCM.

      • Why Anisole? Upon acid cleavage, the OMB group leaves as a stabilized benzyl cation. Without a scavenger, this cation will re-alkylate the most nucleophilic site on your molecule (Friedel-Crafts alkylation). Anisole intercepts this cation.

    • Acidification: Cool to 0°C. Add TFA dropwise. A typical ratio is 1:4 (TFA:DCM) or up to 1:1 for difficult substrates.

    • Reaction: Stir at 0°C to RT. Reaction is typically fast (<1 hour).

    • Workup:

      • Dilute with Toluene (creates an azeotrope with TFA).

      • Concentrate in vacuo. Repeat the Toluene co-evaporation twice to remove all traces of TFA.

    • Purification: Flash chromatography is required to separate the scavenger (Anisole) from the product.

    Troubleshooting & Optimization

    Decision Tree for Optimization

    Use this flow to determine the correct corrective action if standard protocols fail.

    Optimization_Tree Start Issue Encountered? Q1 Reaction Stalled? Start->Q1 Q2 Side Reactions? Start->Q2 Solvent Check Water Content (DDQ requires H2O) Q1->Solvent Oxidative Stoich Increase DDQ to 2.0eq or Switch to CAN Q1->Stoich Still Slow AcidSens Acid Sensitive? (Silyl migration/loss) Q2->AcidSens OxSens Oxidation Sensitive? (Alkene/Amine reaction) Q2->OxSens Buffer Use pH 7 Buffer in DDQ step AcidSens->Buffer Scavenger Switch to Acid Method with Anisole Scavenger OxSens->Scavenger

    Caption: Logic flow for troubleshooting stalled reactions or substrate decomposition.

    Common Pitfalls
    • Over-oxidation: If your molecule contains a benzylic position or an allylic alcohol, DDQ can over-oxidize it to a ketone/aldehyde. Solution: Strictly control stoichiometry (1.1 equiv) and temperature (0°C).

    • Solubility: DDQ has poor solubility in pure DCM. The biphasic DCM/Water mixture is necessary not just for mechanism, but for solubilizing the hydroquinone byproduct.

    • The "Red" Product: If your crude product is persistently red/brown after DDQ cleavage, it contains residual oxidant. Fix: Wash thoroughly with saturated aqueous ascorbic acid or sodium bisulfite.

    References

    • Greene's Protective Groups in Organic Synthesis. (Wuts, P. G. M.). Wiley Online Library. The definitive guide on stability and cleavage conditions. [Link]

    • DDQ as a versatile and easily recyclable oxidant: a systematic review. PMC (National Institutes of Health). Detailed review of DDQ mechanisms and applications. [Link]

    • p-Methoxybenzyl (PMB) Protective Group. Chem-Station. Discusses the parallel chemistry of PMB and OMB, including DDQ oxidative cleavage mechanisms. [Link]

    Sources

    Integrated Process Design: One-Pot Suzuki-Miyaura Coupling and Deprotection

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note & Protocol Guide | Version 2.1

    Abstract

    This guide outlines the operational framework for telescoping Suzuki-Miyaura cross-coupling reactions with subsequent deprotection steps into a single reaction vessel (one-pot). By eliminating intermediate isolation, researchers can significantly improve atom economy, reduce solvent consumption, and minimize yield losses associated with work-up. This document details two distinct protocols: a "pH-Switch" method for acid-labile groups (e.g., Boc) and a "Reagent-Economy" method for base-labile groups (e.g., Esters), grounded in industrial process chemistry standards.

    Introduction: The Logic of Process Intensification

    In traditional medicinal chemistry, the Suzuki-Miyaura coupling is often followed by a deprotection step to reveal a polar functionality (amine, acid) required for biological activity. Performing these as discrete steps involves two work-ups, two drying cycles, and two solvent evaporations.

    Telescoping (One-Pot) offers three distinct advantages:

    • Kinetic Efficiency: Eliminates the "downtime" of isolation.

    • Solvent Economy: The reaction solvent for the coupling often serves as an adequate medium for the deprotection.

    • Yield Preservation: Avoids physical losses of intermediates, which is critical when the coupled intermediate is unstable or highly soluble in aqueous wash layers.

    The Challenge of Orthogonality

    The primary chemical engineering challenge in this sequence is orthogonality .

    • Suzuki Coupling requires a Basic environment (

      
      ) and a Pd(0)/Pd(II) catalytic cycle.
      
    • Deprotection often requires an Acidic environment (

      
      ) or harsh Basic  hydrolysis.
      

    Therefore, the protocol must be designed as a Sequential Cascade , not a concurrent reaction. The coupling must reach completion before the environment is altered to trigger deprotection.

    Mechanistic Workflow & Decision Logic

    The following diagram illustrates the decision matrix for selecting the appropriate one-pot protocol based on the protecting group (PG) strategy.

    OnePotLogic Start Target Molecule Strategy CheckPG Identify Protecting Group (PG) Start->CheckPG Boc Acid Labile (e.g., Boc, THP) CheckPG->Boc Amine Protection Ester Base Labile (e.g., Methyl Ester, Fmoc) CheckPG->Ester Carboxyl Protection RouteA PROTOCOL A: pH-Switch (Neutralize -> Acidify) Boc->RouteA RouteB PROTOCOL B: Reagent Economy (Increase Base Conc. + Heat) Ester->RouteB SolventA Solvent: Dioxane or EtOH (Must tolerate Acid) RouteA->SolventA SolventB Solvent: THF/Water or MeOH (Must tolerate Saponification) RouteB->SolventB

    Figure 1: Decision tree for selecting the correct telescoped protocol based on protecting group chemistry.

    Critical Parameters & Compatibility Matrix

    Before executing the protocol, verify reagent compatibility using the table below. The choice of base in the Suzuki step is critical; it must not interfere with the subsequent step or produce insoluble salts that hamper stirring.

    ParameterProtocol A (Acidic Switch)Protocol B (Basic Cascade)
    Preferred Solvent 1,4-Dioxane or Ethanol . (Avoid THF if strong Lewis acids are used due to polymerization risk, though dilute HCl is fine).THF/Water or MeOH/Water .
    Suzuki Base K₃PO₄ or K₂CO₃ .[1] (Easy to neutralize).LiOH or NaOH . (Serves as both coupling base and hydrolysis reagent).
    Catalyst Pd(dppf)Cl₂ or XPhos Pd G2 . (Robust against oxidation).Pd(dtbpf)Cl₂ or Amphos . (High activity).
    Scavenger Silica-supported thiol (e.g., SiliaMetS® Thiol) added after deprotection.Activated Carbon or crystallization.
    Risk Factor Gas Evolution (CO₂/Isobutylene) upon acidification.Saponification of sensitive motifs (e.g., lactams) if too harsh.

    Protocol A: The "pH-Switch" (Suzuki Boc-Deprotection)

    Target: Synthesis of biaryl amines from aryl halides and Boc-protected aminoboronic esters.

    Mechanistic Insight

    This protocol relies on the robustness of the carbamate (Boc) group during the basic coupling phase. Once the cross-coupling is confirmed, the reaction mixture is treated with acid.

    • Crucial Step: The acid must first neutralize the Suzuki base (e.g., K₂CO₃) before it can catalyze the Boc removal. Sufficient equivalents must be calculated.

    Step-by-Step Methodology

    1. Reagent Loading (Suzuki Phase)

    • To a reaction vial equipped with a stir bar, add:

      • Aryl Halide (1.0 equiv)

      • Boc-protected Aminoboronic acid/ester (1.1 – 1.2 equiv)

      • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)

      • Base: K₂CO₃ (2.0 – 3.0 equiv) dissolved in minimum water (or solid if using wet solvent).

      • Solvent: 1,4-Dioxane (Concentration: 0.2 M).

    • Note: Degas the solvent with N₂ sparging for 5 minutes prior to catalyst addition to prevent homocoupling.

    2. The Coupling Reaction

    • Seal the vessel and heat to 80–100°C .

    • Monitor by HPLC/UPLC/TLC.

    • IPC (In-Process Control) 1: Ensure >98% consumption of the Aryl Halide.

      • Why? If unreacted aryl halide remains, it may react with the amine product after deprotection (Buchwald-Hartwig side reaction), although this is rare without a strong base. More importantly, residual boronic acid can undergo protodeboronation upon acidification.

    3. The "Switch" (Deprotection Phase)

    • Cool the reaction mixture to room temperature .

    • Ventilation: Ensure the vessel is vented to a fume hood (CO₂ and Isobutylene gas evolution).

    • Add HCl (4M in Dioxane) or TFA (Neat) .

      • Calculation: Moles of Acid = (2 × Moles of K₂CO₃) + (5–10 equivalents excess for Boc removal).

    • Stir at room temperature (or 40°C if sluggish) for 1–4 hours.

    • IPC 2: Monitor for the disappearance of the Boc-intermediate (

      
       vs 
      
      
      
      ).

    4. Work-up & Isolation

    • If the product precipitates as the HCl salt: Filter and wash with Et₂O. (This is the ideal "self-purifying" outcome).

    • If the product remains in solution: Basify with NaOH (1M) to pH > 10 and extract with EtOAc or DCM.

    ProtocolA_Workflow Step1 Coupling Phase (pH ~10, 80°C) Pd(0) Cycle Step2 Cooling & Venting (Stop Catalysis) Step1->Step2 Step3 Acid Quench (HCl/Dioxane) (pH < 1) Step2->Step3 Neutralize Base Step4 Deprotection (-CO2, -Isobutylene) Step3->Step4

    Figure 2: Reaction coordinate for the pH-Switch protocol.

    Protocol B: The "Reagent-Economy" (Suzuki Saponification)

    Target: Synthesis of biaryl carboxylic acids from aryl halides and ester-functionalized boronic acids. Reference Case: This method mirrors the industrial synthesis of Taselisib (Roche), utilizing LiOH for dual purposes.

    Mechanistic Insight

    Lithium Hydroxide (LiOH) is a "magic" base in this context.[1] It is strong enough to promote transmetalation in the Suzuki cycle but, unlike bulky organic bases, it is an excellent nucleophile for ester hydrolysis.

    Step-by-Step Methodology

    1. Reagent Loading

    • Charge the vessel with:

      • Aryl Halide (1.0 equiv)

      • Ester-boronic acid/ester (1.1 equiv)

      • Catalyst: Pd(dtbpf)Cl₂ or Pd(dppf)Cl₂ (1–2 mol%)

      • Base: LiOH[1]·H₂O (3.0 – 4.0 equiv). Note the excess.

      • Solvent: THF/Water (4:1 ratio).

    2. The Cascade Reaction

    • Heat to 60–70°C .

    • Phase 1 (Coupling): The Suzuki coupling proceeds rapidly (usually < 2 hours).

    • Phase 2 (Hydrolysis): Once the biaryl ester is formed, the excess LiOH and water naturally drive the saponification.

    • Optimization: If hydrolysis is slow, increase temperature to 80°C after the coupling is verified complete.

    3. Work-up

    • The mixture will contain the Lithium carboxylate salt.

    • Add activated carbon (e.g., Darco G-60) to adsorb Palladium species (stir 30 min).

    • Filter through Celite.

    • Acidify the filtrate with HCl (1M) to precipitate the free carboxylic acid.

    • Filter the solid product.

    Troubleshooting & Self-Validation

    A robust protocol must include checks to validate success during execution.

    ObservationRoot CauseCorrective Action
    Incomplete Coupling Catalyst poisoning or O₂ leak.Ensure rigorous degassing. Add 1 mol% fresh catalyst.
    Protodeboronation Reaction too slow; Boronic acid unstable.Switch to Boronic Ester (Pinacol) or increase catalyst loading to speed up coupling.
    Incomplete Deprotection Acid consumed by Suzuki base.Calculate acid equivalents based on the initial base loading, not just the substrate.
    Pd Contamination Pd coordinating to free amine/acid.Use SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavengers during the workup.

    References

    • Taselisib Synthesis (Roche): St-Jean, F., et al. "Definition of a Scalable and Robust Process for the Manufacture of Taselisib."[1] Organic Process Research & Development, 2019. Link[1]

      • Significance: Demonstrates the LiOH one-pot coupling/saponification efficiency
    • One-Pot Borylation/Suzuki: Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Journal of Organic Chemistry, 2003. Link

      • Significance: Establishes compatibility of boron species with varying pH conditions.
    • Pd Removal Strategies: Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 2005. Link

      • Significance: Essential for cleaning up "one-pot" reactions where Pd residues accumul
    • Boc-Deprotection in One-Pot: Kells, K. W., et al. "One-Pot Process for the Synthesis of a P38 MAP Kinase Inhibitor." Organic Process Research & Development, 2010.[2] Link

      • Significance: Provides industrial precedent for the acid-switch technique.

    Sources

    Executive Summary & Strategic Imperative

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: Scalable Synthesis of Substituted Biphenyls via Next-Generation Suzuki-Miyaura Coupling

    Substituted biphenyls are ubiquitous pharmacophores in modern drug discovery (e.g., Angiotensin II antagonists like Valsartan, or liquid crystal materials). While the Suzuki-Miyaura cross-coupling is the de facto standard for their synthesis, "scaling up" is not merely multiplying quantities.

    The Scaling Problem:

    • Catalyst Deactivation: Traditional Pd(0) sources (e.g., Pd(PPh3)4) are air-sensitive and suffer from rapid aggregation to inactive Pd-black at high concentrations.

    • Protodeboronation: Electron-rich or ortho-substituted boronic acids degrade faster than they couple under unoptimized, high-temperature conditions.

    • Purification Bottlenecks: Column chromatography is non-viable at the kilogram scale.

    The Solution: This guide details a protocol utilizing Buchwald G4 Precatalysts and Green Engineering principles (2-MeTHF solvents, Pd-scavenging) to ensure robust scalability, safety, and purity.

    Strategic Catalyst Selection: The "G4" Advantage

    For scalable synthesis, we move away from in situ catalyst mixing (e.g., Pd(OAc)2 + Ligand) toward defined single-component precatalysts.

    FeatureTraditional (e.g., Pd(PPh3)4)Buchwald G4 Precatalyst (Recommended)
    Air Stability Poor (requires glovebox/Schlenk)Excellent (weighable on open bench)
    Activation Often slow/incompleteRapid (Base-mediated reduction)
    Pd:Ligand Ratio Undefined (often excess ligand needed)Precise 1:1 (Atom economical)
    Scope Limited for sterically hindered substratesUniversal (Tetra-ortho substituted biaryls)

    Mechanistic Insight: The G4 precatalyst (e.g., XPhos Pd G4) undergoes rapid activation upon exposure to base. The methylated backbone prevents the inhibitory coordination of the carbazole byproduct seen in earlier generations, releasing the highly active mono-ligated Pd(0) species essential for the oxidative addition of hindered substrates.

    Mechanistic Pathway & Failure Points[1]

    The following diagram illustrates the catalytic cycle, highlighting critical control points for scale-up.

    SuzukiCycle Precat Precatalyst (G4) (Air Stable) ActivePd Active L-Pd(0) (12e- Species) Precat->ActivePd Base Activation OxAdd Oxidative Addition (Ar-X insertion) ActivePd->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Ar-B(OH)2 / Base HomoCoup FAILURE MODE: Homocoupling (Ar-Ar) OxAdd->HomoCoup O2 Leak / Low Conc. RedElim Reductive Elimination (Product Release) TransMet->RedElim DeBor FAILURE MODE: Protodeboronation (Ar-B(OH)2 -> Ar-H) TransMet->DeBor Slow Reaction / Wet Solvents RedElim->ActivePd Regeneration

    Figure 1: The G4-mediated catalytic cycle.[1] Note that preventing Protodeboronation (Red) requires fast transmetallation, achieved by the specialized ligands (XPhos/RuPhos) in the G4 system.

    Protocol: Scalable Synthesis of 2,2'-Disubstituted Biphenyls

    Scope: This protocol is validated for gram-to-kilogram synthesis of sterically hindered biaryls. Green Solvent Choice: 2-Methyltetrahydrofuran (2-MeTHF).[2] It is derived from renewable resources, separates cleanly from water (unlike THF/Dioxane), and enables higher reaction temperatures.

    Materials
    • Aryl Halide: 1.0 equiv (e.g., 2-bromo-toluene)

    • Boronic Acid: 1.2 – 1.3 equiv (e.g., 2-tolylboronic acid)

    • Catalyst: XPhos Pd G4 (0.5 – 1.0 mol%). Note: Use RuPhos Pd G4 for extremely hindered substrates.

    • Base: 0.5 M Aqueous K3PO4 (3.0 equiv). Phosphate is gentler than carbonate, reducing deboronation.

    • Solvent: 2-MeTHF.

    Step-by-Step Methodology

    1. Reactor Setup & Inerting (Critical for Scale)

    • Charge the reactor with the Aryl Halide and Boronic Acid solids.[3]

    • Evacuation/Purge: Cycle vacuum and Nitrogen (or Argon) 3 times. Oxygen is the enemy of low-loading catalysis.

    • Add degassed 2-MeTHF (Concentration: 0.2 – 0.5 M with respect to halide).

    2. Catalyst Addition

    • Add the XPhos Pd G4 solid directly to the reaction mixture under N2 flow.

    • Why here? Adding catalyst before the base prevents premature activation and aggregation.

    3. Reaction Initiation

    • Add the degassed 0.5 M aqueous K3PO4 solution.

    • Vigorously stir (biphasic mixture requires high shear mixing).

    • Heat to 60–80°C . Monitor internal temperature, not just jacket temperature.

    4. Reaction Monitoring (IPC)

    • Sample at 1 hour. Quench sample into EtOAc/Water. Analyze organic layer via HPLC.

    • Target: >98% conversion of Aryl Halide.[1][4]

    • Troubleshooting: If conversion stalls, add 0.1 mol% fresh catalyst.

    5. Workup (Phase Separation)

    • Cool to room temperature.[5]

    • Stop stirring and allow phases to settle.

    • Advantage: In 2-MeTHF, the organic layer is on top and separates cleanly. Drain the lower aqueous layer (waste).

    • Wash organic layer with water (1x) and Brine (1x).

    Purification & Palladium Removal (The "Kill" Step)

    Chromatography is expensive. We rely on Scavenging and Crystallization .[6]

    Protocol:

    • Scavenging: To the organic layer (in 2-MeTHF), add SiliaMetS® Thiol or QuadraPure™ TU (metal scavenger resin) at 10-20 wt% relative to the theoretical product mass.

    • Stir at 50°C for 2-4 hours.

    • Filter through a pad of Celite or a sintered glass filter to remove the resin (which now holds the Pd).

    • Crystallization:

      • Distill the 2-MeTHF down to a low volume.

      • Slowly add an anti-solvent (e.g., Heptane or Ethanol, depending on solubility).

      • Cool to 0°C with a controlled ramp (10°C/hour) to grow large, pure crystals.

    • Validation: Analyze final solid for Pd content (Target: <10 ppm via ICP-MS).

    Process Workflow Diagram

    Workflow Start Raw Materials (Ar-Br + Ar-B(OH)2) Screen HTS Screening (Solvent/Base Check) Start->Screen React Reaction (2-MeTHF, G4 Cat, 60°C) Start->React Direct Scale-up Screen->React Select Conditions Sep Phase Separation (Remove Aqueous) React->Sep Scavenge Pd Scavenging (Thiol Resin) Sep->Scavenge Cryst Crystallization (Anti-solvent) Scavenge->Cryst Final Final API (<10ppm Pd) Cryst->Final

    Figure 2: From raw materials to isolated API. The scavenging step is critical for regulatory compliance.

    References

    • Buchwald Precatalyst G3 and G4 Overview. Sigma-Aldrich (Merck). Detailed mechanistic differences and activation protocols for G3/G4 systems.Link

    • Scalable Synthesis of TRPV1 Antagonist via Suzuki–Miyaura Reaction. Journal of Organic Chemistry / NIH.Example of kilogram-scale Suzuki coupling and process safety.Link

    • Removal of Palladium from Reaction Mixtures. Organic Process Research & Development.Comprehensive review of scavenging technologies (activated carbon, functionalized silica) for pharma processes.Link

    • Green Solvents for Suzuki Coupling. ACS Sustainable Chemistry & Engineering.Evaluation of 2-MeTHF and other green solvents for scalable coupling.[2]Link

    • RuPhos Pd G4: A Catalyst for Suzuki-Miyaura Coupling. Results in Chemistry.Specific application of G4 catalysts for heteroaryl couplings.Link

    Sources

    Troubleshooting & Optimization

    low yield in Suzuki coupling with (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Ticket ID: #SC-2024-ORTHO-05 Subject: Low Yield Resolution for (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid Status: Open [High Priority] Assigned Specialist: Senior Application Scientist, Catalysis Group[1]

    Executive Summary

    You are experiencing low yields with (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid .[1] This substrate presents a "perfect storm" for Suzuki coupling failure: it combines steric hindrance (ortho-substitution) with electronic activation (electron-rich alkoxy group).[1]

    The primary failure mode is likely protodeboronation , where the C-B bond cleaves before the cross-coupling can occur, replacing the boronic acid group with a hydrogen atom.[2] This guide provides a diagnostic workflow to confirm this mechanism and a validated protocol to resolve it.

    Module 1: Diagnostic Workflow

    Before changing reagents, you must identify if the reaction is failing due to Catalyst Death or Substrate Decomposition .

    Visual Troubleshooting Logic

    The following decision tree will help you pinpoint the exact failure mode based on your crude LC-MS/NMR data.

    TroubleshootingLogic Start Analyze Crude Reaction Mixture (LC-MS / NMR) CheckSM Is the Aryl Halide consumed? Start->CheckSM CheckBoron Is the Boronic Acid consumed? CheckSM->CheckBoron Yes (Halide gone) CatDeath Diagnosis: CATALYST INACTIVITY The Pd cycle is stalling (Oxidative Addition failure). Action: Switch to active Buchwald Precatalysts. CheckSM->CatDeath No (Halide remains) Proto Diagnosis: PROTODEBORONATION Boronic acid hydrolyzed before coupling. Action: Anhydrous conditions or Slow Addition. CheckBoron->Proto Yes (Boron gone, No Product) Homo Diagnosis: HOMOCOUPLING Oxidative coupling of boronic acid. Action: Degas solvent thoroughly; reduce oxidant. CheckBoron->Homo Yes (Boron Dimer formed)

    Figure 1: Diagnostic logic to distinguish between catalyst inactivity and substrate instability.

    Module 2: The "Ortho-Effect" & Protodeboronation

    The Mechanistic Trap

    Your substrate is an ortho-alkoxy phenylboronic acid.[1] The oxygen atom at the ortho position donates electron density into the ring (

    
     effect), increasing the basicity of the ipso-carbon (the carbon attached to Boron).
    

    Under standard aqueous/basic Suzuki conditions, the base coordinates to the boron atom to form a boronate species. While this is necessary for transmetalation, it also activates the C-B bond for hydrolysis. Because your ring is electron-rich and sterically crowded, the rate of Protodeboronation (

    
    )  often exceeds the rate of Transmetalation (
    
    
    
    )
    .[1]
    Pathway Competition

    Mechanism Substrate Ortho-Alkoxy Boronic Acid Boronate Activated Boronate [Ar-B(OH)3]- Substrate->Boronate + Base (OH-) Product Cross-Coupled Product Boronate->Product Transmetalation (Requires Active Catalyst) Decomp Decomposed Arene (H-Ar) Boronate->Decomp Protodeboronation (Accelerated by Heat/Water) Pd_Complex Pd(II)-Ar-X (Oxidative Addition Complex) Pd_Complex->Product Reductive Elimination

    Figure 2: Kinetic competition between productive coupling and destructive hydrolysis.[1]

    Module 3: Optimized Protocol & Solutions

    Catalyst Selection: Abandon Tetrakis

    Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 are often too slow for ortho-substituted substrates.[1] You need a catalyst that facilitates rapid oxidative addition and creates a spacious pocket for the bulky transmetalation step.

    Recommendation: Switch to Buchwald Precatalysts (Generation 3 or 4).[1]

    Catalyst SystemWhy it works for this substrate
    SPhos Pd G3 Gold Standard. The SPhos ligand is electron-rich (speeds up oxidative addition) and bulky (prevents catalyst death), specifically designed for ortho-substituted biaryls.[1]
    XPhos Pd G3 Excellent alternative if the coupling partner (the halide) is also sterically hindered or an aryl chloride.
    RuPhos Pd G3 Best choice if the coupling partner is an electron-poor heteroatom or amine, but SPhos is generally superior for C-C bond formation here.
    Base & Solvent Engineering

    To stop protodeboronation, you must lower the concentration of the "active" hydrolytic species.

    • Base: Switch from strong bases (Na2CO3, NaOH) to K3PO4 (Tribasic Potassium Phosphate) .[1] It provides a buffering effect and is milder.

    • Solvent: If using water is necessary, use a biphasic system (Toluene/Water 10:1). However, for this specific unstable substrate, anhydrous conditions are superior.

    Validated Protocol (Step-by-Step)

    Method A: The "Buchwald Standard" (High Success Rate)

    • Charge Vial: Add Aryl Halide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and SPhos Pd G3 (0.02 equiv / 2 mol%).

    • Base: Add K3PO4 (2.0 equiv).

    • Solvent: Add Toluene and Water (ratio 10:1).[1] Note: The small amount of water is required for the inorganic base to dissolve, but keeping it low minimizes hydrolysis.

    • Degas: Sparge with Argon for 5 minutes (oxygen promotes homocoupling).

    • Heat: Seal and heat to 80°C (not 100°C+; lower heat reduces decomposition).

    • Monitor: Check LC-MS at 1 hour. If boronic acid is consumed but halide remains, add another 0.5 equiv of boronic acid.

    Method B: The "Slow Addition" Protocol (If Method A fails) If protodeboronation is still dominant:

    • Dissolve the Boronic Acid in the organic solvent separately.

    • Heat the catalyst, halide, and base mixture to temperature.

    • Syringe Pump: Add the Boronic Acid solution slowly over 1-2 hours. This keeps the instantaneous concentration of the boronic acid low, favoring the reaction with Pd over the unimolecular decomposition.

    Module 4: Alternative Reagents (The "Nuclear Option")

    If the boronic acid persists in decomposing, you must change the boron source to a protected derivative that releases the active species slowly.

    • MIDA Boronates: N-Methyliminodiacetic acid (MIDA) boronates are hydrolytically stable.[1] They slowly release the active boronic acid under the reaction conditions, keeping the standing concentration low (simulating the "Slow Addition" method automatically).

    • Potassium Organotrifluoroborates (

      
      ):  These are shelf-stable solids.[1] They require hydrolysis to react, which can be controlled by the solubility of the salt.
      

    References

    • Mechanistic Insight: Protodeboronation of Boronic Acids. Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. J. Am. Chem. Soc.2017 , 139, 13156–13165. Link[1]

    • Catalyst Selection: A Universal Catalyst for the Suzuki-Miyaura Coupling. Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. J. Am. Chem. Soc.2005 , 127, 4685–4696. Link[1]

    • Ortho-Substitution Strategy: Preparation of Sterically Hindered Biaryls via the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction.[1][3] Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. Angew.[1][4] Chem. Int. Ed.2004 , 43, 1871–1876. Link[1]

    • MIDA Boronates: Slow-Release Strategy in Cross-Coupling. Knapp, D. M.; Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc.2009 , 131, 6961–6963. Link[1]

    Sources

    purification of crude product from Suzuki coupling

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: Suzuki Coupling Purification Subject: Advanced Purification Strategies for Crude Suzuki-Miyaura Coupling Products Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

    Introduction

    Welcome to the Technical Support Center. You are likely here because your Suzuki coupling, while chemically successful, has yielded a crude mixture contaminated with residual palladium (Pd), unreacted boronic species, or specific byproducts like deboronated arenes.

    This guide moves beyond basic "flash chromatography" advice. It focuses on pharmaceutical-grade purification —strategies designed to meet strict ICH Q3D elemental impurity guidelines and isolate pure chemical entities from stubborn side-products.

    Module 1: The Palladium Problem (Metal Scavenging)

    The Issue: Suzuki couplings rely on Pd catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2). Post-reaction, this metal exists in two troublesome forms:

    • Pd(0) Black: Insoluble particulates (easy to filter, but often colloidal).

    • Soluble Pd(II) Complexes: Ligand-bound species that "streak" through silica columns and contaminate the final product, often exceeding the <10 ppm limit required for APIs.

    Q: Flash chromatography didn't lower my Pd levels below 500 ppm. What is the next step?

    A: Silica gel has a weak affinity for ligated palladium. You must switch from passive separation to active scavenging using functionalized silica or resins.

    Protocol: Active Scavenging with Functionalized Silica (SiliaMetS® / MP-TMT) Rationale: Thiol (SH) and Thiourea functionalities have a high affinity for Pd(II) and Pd(0), forming thermodynamically stable complexes that are easily filtered.

    • Dissolution: Dissolve crude product in a compatible solvent (THF, EtOAc, or DMF). Avoid alcohols if using silica-based scavengers as they can interfere with silanol interactions, though functionalized resins are generally robust.

    • Loading: Add SiliaMetS® Thiol or MP-TMT resin.

      • Standard Load: 4–5 equivalents relative to the residual Pd content (not the catalyst loading).

    • Incubation: Stir at elevated temperature (40–50°C) for 4 hours.

      • Note: Heat improves kinetics significantly for Pd removal compared to room temperature stirring.

    • Filtration: Filter through a 0.45 µm pad (or Celite) to remove the now-metal-loaded resin.

    Data: Scavenger Efficiency Comparison Data synthesized from comparative industry studies (Biotage/SiliCycle).

    MethodInitial Pd (ppm)Final Pd (ppm)% RemovalNotes
    Crystallization (Single) 1,200150–300~75-85%Inefficient for high loads; Pd occludes in lattice.
    Activated Carbon 1,20080–120~90%Non-selective; yield loss due to product adsorption.
    Silica-Thiol (SH) 1,200< 5 >99% Best for Pd(II) and Pd(0); minimal product loss.
    MP-TMT 1,200< 2 >99% Highly effective; low swelling; preferred for APIs.

    Visual Workflow: Palladium Removal Logic

    Pd_Removal start Crude Reaction Mixture filter Filtration (Celite/Pad) start->filter measure Check Pd Level (ICP-MS) filter->measure decision Pd > 20 ppm? measure->decision scavenge Add Thiol/TMT Scavenger (50°C, 4h) decision->scavenge Yes (High Load) wash Aq. Wash (NaHSO3 or L-Cysteine) decision->wash Yes (Moderate Load) column Flash Chromatography decision->column No (Low Load) scavenge->column wash->column final Final API (<10 ppm Pd) column->final

    Figure 1: Decision tree for selecting the appropriate palladium removal strategy based on initial contamination levels.

    Module 2: Organic Impurity Management

    The Issue: Beyond metal, Suzuki couplings produce two distinct organic impurity classes that are difficult to separate because they share structural similarities with the product.

    • Protodeboronation (Ar-H): The boronic acid loses its boron group and is replaced by a proton.

    • Homocoupling (Ar-Ar): Two electrophiles or two nucleophiles couple to themselves.

    Q: I see a spot just below my product on TLC. NMR suggests it is the de-boronated starting material. How do I remove it?

    A: Protodeboronation byproducts (Ar-H) are often non-polar and elute similarly to the product. Prevention is better than cure, but for purification, you must exploit subtle polarity differences.

    • Troubleshooting Protocol:

      • Prevention: If Ar-H is >10%, your reaction conditions are too "wet" or the base is too strong. Switch to anhydrous conditions (Dioxane/K3PO4) or use Boronic Esters (Pinacol) instead of acids.

      • Purification:

        • Flash: Use a gradient with a "softer" modifier. Instead of EtOAc/Hexane, try DCM/Methanol or Toluene/Acetone . The pi-stacking interactions of Toluene can often separate the Ar-H impurity from the biaryl product better than Hexanes.

        • Recrystallization:[1][2][3] Ar-H impurities often disrupt crystal packing. If your product is solid, recrystallize from a solvent where the Ar-H is highly soluble (e.g., cold Hexane or Pentane washes).

    Q: How do I get rid of the "Sticky" Pinacol Boronate residues?

    A: Pinacol esters are notoriously stable and difficult to hydrolyze. They streak on columns and co-elute with products.

    • Technique 1: Oxidative Workup (The "Fukuyama" Method)

      • Add aqueous H2O2 or Oxone® to the crude reaction mixture (carefully!).

      • Mechanism:[4][5][6][7][8] This oxidizes the C-B bond to a C-O bond (phenol) OR oxidizes the pinacol byproduct to acetone/water soluble species, changing the polarity drastically.

    • Technique 2: The "Hexane Crash"

      • Concentrate the crude oil to dryness.

      • Add a small volume of Hexane/Pentane and cool to -20°C.

      • Pinacol byproducts often remain soluble in cold alkanes, while many polar biaryl products precipitate.

    Visual Workflow: Impurity Troubleshooting

    Impurity_Logic problem Low Yield / Impure Product identify Identify Impurity (LCMS/NMR) problem->identify type1 Impurity: Ar-H (Protodeboronation) identify->type1 type2 Impurity: Ar-Ar (Homocoupling) identify->type2 type3 Impurity: Pinacol Residue identify->type3 sol1 Cause: Hydrolysis Fix: Anhydrous Solvents, Weaker Base (K3PO4) type1->sol1 sol2 Cause: Oxidation Fix: Degas Solvents, Reduce Catalyst Load type2->sol2 sol3 Fix: Oxidative Workup (H2O2) or Polymer-Supported Scavenger type3->sol3

    Figure 2: Diagnostic flow for identifying and mitigating common organic impurities in Suzuki coupling.

    Module 3: Work-up & Isolation Optimization

    Q: My product is water-soluble. How do I remove the inorganic salts and catalyst?

    A: Standard liquid-liquid extraction (Water/EtOAc) fails here. You must use Solid-Phase Extraction (SPE) or Reverse-Phase Chromatography .

    Protocol: Water-Soluble Product Isolation

    • Catalyst Removal: Filter the aqueous reaction mixture through a Celite/Charcoal pad immediately.

    • Salt Removal:

      • Use a C18 Reverse Phase column .

      • Flush with 100% Water (removes inorganic salts like K2CO3, CsF).

      • Elute product with Water/Acetonitrile gradient.

    • Alternative: If the product is an amine, use an SCX-2 (Strong Cation Exchange) cartridge.

      • Load mixture -> Wash with MeOH (removes neutrals/anions) -> Elute with NH3/MeOH (releases amine product).

    References

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

    • Biotage. (2008).[2][9] Metal Scavengers for the Process Industry: Comparison of MP-TMT vs Traditional Methods. Biotage Technical Notes.

    • SiliCycle. (2012). Scavenging using SiliaMetS® and SiliaBond® Scavengers. SiliCycle Application Notes.

    • Rosso, V. W., et al. (1997). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine.[10] Organic Process Research & Development.

    Sources

    Technical Support Center: Boronic Acid Stability & Reaction Optimization

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Preventing Boronic Acid Decomposition During Reaction Operator: Senior Application Scientist, Process Chemistry Division

    Welcome to the Boron Stability Crisis Center

    Status: Operational Scope: Troubleshooting Suzuki-Miyaura coupling failures related to boronic acid degradation (Protodeboronation, Oxidation, Homocoupling).

    Executive Summary: If your Suzuki coupling is stalling or producing low yields despite full consumption of the boronic acid, you are likely fighting a kinetic war against decomposition. Boronic acids are not static reagents; they are amphoteric species that exist in a delicate equilibrium.

    This guide moves beyond "add more equivalents" and focuses on Kinetic Control —manipulating the reaction environment to ensure the rate of Transmetallation (

    
    ) exceeds the rate of Decomposition (
    
    
    
    ).

    Module 1: The Protodeboronation Crisis

    Symptom: The boronic acid disappears, but the desired product yield is low. You isolate the de-boronated arene (Ar-H) instead of the biaryl.

    The Mechanism: Why it Happens

    Protodeboronation is the most common failure mode. It is not random; it is driven by the formation of the Boronate Anion .

    • The Trap: You add base to activate the boronic acid for transmetallation.

    • The Failure: If the transmetallation step is slow (e.g., bulky electrophile, electron-rich chloride), the boronate anion accumulates.

    • The Result: The accumulated anion undergoes ipso-protonation by water or solvent, cleaving the C-B bond permanently.

    Key Insight: Stability is pH-dependent.[1][2] The boronate anion (

    
    ) is exponentially more susceptible to protonolysis than the neutral boronic acid.
    
    Visualizing the Kinetic Competition

    The following diagram illustrates the "fork in the road" your reaction faces.

    Protodeboronation BoronicAcid Neutral Boronic Acid Ar-B(OH)2 BoronateAnion Boronate Anion [Ar-B(OH)3]- BoronicAcid->BoronateAnion  + Base (Equilibrium)   Base Base (OH-) Base->BoronateAnion BoronateAnion->BoronicAcid  - Base   Product Cross-Coupling Product Ar-Ar' BoronateAnion->Product  Transmetallation (k_trans) (Desired Pathway) Byproduct Decomposed Arene Ar-H + B(OH)3 BoronateAnion->Byproduct  Protodeboronation (k_dec) (Rate limiting: ipso-protonation) PdCatalyst Pd(II)-Ar'-X (Oxidative Addition Complex) PdCatalyst->Product  Reductive Elimination  

    Figure 1: The Kinetic Competition. High concentrations of Boronate Anion without rapid consumption by the Pd-catalyst leads to irreversible decomposition.

    Troubleshooting Protocol: Protodeboronation
    VariableRecommendationScientific Rationale
    Base Selection Switch to Anhydrous Bases (e.g., K₃PO₄, CsF)Aqueous bases (NaOH, K₂CO₃) generate high concentrations of OH⁻, rapidly forming the unstable anion. Anhydrous bases release active species slowly or activate via different mechanisms (e.g., Fluoride activation).
    Water Content Limit Water (< 5% v/v) Water acts as the proton source for the C-B bond cleavage. Reducing water activity (
    
    
    ) slows
    
    
    significantly [1].
    Addition Rate Syringe Pump Addition Do not dump all boronic acid at once. Add it over 1–2 hours. This keeps the standing concentration of the unstable boronate anion low, favoring the catalyst's uptake over decomposition.
    Catalyst Load Increase Catalyst / Ligand Increasing the catalyst concentration increases
    
    
    , allowing the productive cycle to outcompete decomposition.

    Module 2: The "Slow Release" Strategy (MIDA & Trifluoroborates)

    Symptom: You are using unstable substrates (2-pyridyl, vinyl, or cyclopropyl boronic acids) and standard optimization fails.

    The Solution: You must decouple the storage of the boron reagent from its activation. We utilize MIDA Boronates (N-methyliminodiacetic acid) or Potassium Organotrifluoroborates (

    
    ). These are "protected" forms that do not decompose until hydrolyzed.
    
    Protocol: MIDA Boronate Slow-Release

    Based on the methodology established by the Burke Group [2].

    Concept: The MIDA ester is rigid and lacks the empty p-orbital on Boron, making it immune to transmetallation and protodeboronation. We use a biphasic system to slowly hydrolyze it back to the active boronic acid in situ.

    Step-by-Step Procedure:

    • Solvent System: Use a mixture of THF:Water (10:1) . The high organic ratio is crucial.

    • Base: Use K₃PO₄ (3.0 equiv) . This specific base provides a buffered, mild hydrolysis.

    • Temperature: Run at 60°C .

    • Mechanism:

      • The MIDA boronate resides in the organic phase (protected).

      • Slowly, it partitions into the aqueous phase where base hydrolyzes the MIDA ligand.

      • The free Boronic Acid returns to the organic phase.

      • Crucial: The release rate is slow enough that the boronic acid is immediately consumed by the catalyst, never accumulating to high levels where it would decompose.

    SlowRelease cluster_Organic Organic Phase (THF) cluster_Aqueous Aqueous Phase (Base) MIDA_Org MIDA Boronate (Stable) Hydrolysis Hydrolysis (Rate Limiting Step) MIDA_Org->Hydrolysis  Phase Transfer   FreeBoronic Free Boronic Acid (Active) Product Coupled Product FreeBoronic->Product  Rapid Cross-Coupling   Hydrolysis->FreeBoronic  Slow Release  

    Figure 2: The Slow Release Strategy. The reservoir of MIDA boronate is protected in the organic phase, releasing active reagent only as fast as the reaction consumes it.

    Module 3: Oxidation & Homocoupling

    Symptom: You observe phenols (Ar-OH) or homocoupled dimers (Ar-Ar) in the LCMS.

    Root Cause Analysis
    • Oxidative Deborylation (Phenols):

      • Cause: Reaction with reactive oxygen species (ROS) or peroxides in the solvent (THF/Dioxane).

      • Mechanism: Migration of the aryl group from Boron to Oxygen.[3]

    • Homocoupling (Dimers):

      • Cause: Presence of Oxygen facilitates the re-oxidation of Pd(0) to Pd(II) in the presence of two boronic acid molecules. This is often called the "Glaser-type" pathway in boron chemistry.

    Prevention Checklist
    • Solvent Hygiene: Test ethereal solvents (THF, Dioxane, CPME) for peroxides using test strips. If positive, do not use . Distill or pass through activated alumina.

    • Degassing: Sparging with Nitrogen for 5 minutes is often insufficient for sensitive reactions. Use the Freeze-Pump-Thaw method (3 cycles) for rigorous O₂ removal.

    • Scavengers: For extremely sensitive substrates, adding a radical scavenger like BHT (2,6-di-tert-butyl-4-methylphenol) can inhibit oxidative decomposition without interfering with the Pd cycle [3].

    Module 4: The "Impossible" Substrates (2-Pyridyl Boronates)

    Symptom: Reactions with 2-pyridyl, 2-thiazolyl, or 2-imidazolyl boronates fail completely.

    Technical Explanation: These substrates are unique because the Nitrogen lone pair in the ring can coordinate intramolecularly or inductively destabilize the C-B bond.

    • The "Perfect Storm": The electronegative nitrogen makes the C-B bond highly polarized. Upon base attack, the resulting carbanion (after B loss) is stabilized by the adjacent nitrogen, making the activation energy for decomposition extremely low [4].

    The Fix:

    • Avoid Free Boronic Acids: Do not attempt to synthesize or buy 2-pyridyl boronic acid. It is inherently unstable.

    • Use MIDA or Trifluoroborates: You must use the protected forms described in Module 2.

    • Copper Co-catalysis: For 2-pyridyl systems, adding Cu(OAc)₂ (0.1–0.5 equiv) can facilitate a "double transmetallation" (B

      
       Cu 
      
      
      
      Pd), which is faster than the direct B
      
      
      Pd transmetallation, outrunning the decomposition [5].

    References

    • Cox, P. A., et al. (2017).[4] Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[2] Link

    • Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[2] Journal of the American Chemical Society.[2] Link

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link

    • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[2] Link

    • Deng, X., et al. (2002). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Organic Letters. Link

    Sources

    how to improve solubility of boronic acid in reaction media

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the Boron Chemistry Technical Support Center.

    Ticket ID: #SOL-B-001 Subject: Optimizing Boronic Acid Solubility in Reaction Media Assigned Specialist: Senior Application Scientist

    Executive Summary: The Solubility Paradox

    The solubility of boronic acids (

    
    ) is governed by a dynamic equilibrium that often works against the researcher. In their dry state, boronic acids spontaneously dehydrate to form boroxines  (cyclic trimers), which are significantly less soluble in polar media. Conversely, in basic aqueous media, they form boronate anions , which are soluble in water but insoluble in the organic phase where the coupling partner (aryl halide) typically resides.
    

    Solving this requires manipulating the Boroxine-Acid-Boronate Equilibrium . This guide provides three tiered modules to resolve solubility issues, ranging from solvent engineering to structural modification.

    Module 1: The Equilibrium Control (Solvent & Base Engineering)

    The Mechanism: Boronic acids are not static species.[1][2][3][4][5][6] In reaction media, they exist in a tug-of-war between the insoluble anhydride (boroxine) and the reactive monomer.

    • Low Water/High Heat: Shifts equilibrium toward the insoluble Boroxine (Trimer).

    • High Water/Base: Shifts equilibrium toward the soluble Boronate "Ate" Complex.

    Visual 1: The Boronic Acid Speciation Flow This diagram illustrates the critical phase changes dependent on pH and hydration.

    BoronicEquilibrium Boroxine Boroxine (Trimer) (Low Solubility / Organic Soluble) Acid Boronic Acid (Monomer) (Amphiphilic) Boroxine->Acid + H2O (Hydrolysis) Acid->Boroxine - H2O / Heat Boronate Boronate Anion ('Ate' Complex) (Water Soluble / Reactive Species) Acid->Boronate + Base (OH-) Boronate->Acid + Acid (H+)

    Figure 1: The speciation of organoboron compounds.[7] Solubility issues often arise when the equilibrium favors the Boroxine (red) due to insufficient water, or when the Boronate (green) is trapped in the aqueous phase away from the catalyst.

    Protocol A: The "Wet" Co-Solvent System

    Use Case: Standard Suzuki-Miyaura couplings where the boronic acid precipitates as a white solid or gummy residue.

    • Select the Co-Solvent: Use 1,4-Dioxane or DMF mixed with water. Dioxane is preferred for its ability to solvate both the organic halide and the boronic acid monomer.

    • The Golden Ratio: Start with a 4:1 (Organic:Water) ratio.

      • Why? You need enough water to hydrolyze the boroxine trimer back to the monomer, but enough organic solvent to dissolve the aryl halide.

    • Base Selection:

      • Standard:

        
         (2.0 equiv). Cheap, effective, buffers slightly.
        
      • High Solubility:

        
        . Cesium is a larger cation (soft acid) which improves the solubility of the carbonate salt in the organic layer, facilitating the phase transfer of the boronate anion.
        

    Module 2: Additives & Phase Transfer (Surfactants)

    The Problem: Even with co-solvents, highly lipophilic substrates (e.g., long alkyl chains) may not mix with the aqueous boronate, leading to a stalled reaction.

    The Solution: Micellar Catalysis or Phase Transfer Catalysis (PTC) .

    Option A: Designer Surfactants (TPGS-750-M)

    Developed by the Lipshutz group, TPGS-750-M forms nanomicelles in water.[8][9] The lipophilic core dissolves the organic substrate and catalyst, while the hydrophilic shell interacts with the boronic acid/base in the bulk water [1].

    Protocol B: Micellar Coupling in Water

    • Media Preparation: Dissolve 2 wt % TPGS-750-M in degassed water.

    • Loading: Add the organic halide and catalyst. They will migrate into the micelle cores.

    • Boron Addition: Add the boronic acid and base (Triethylamine or

      
      ).
      
    • Agitation: Vigorous stirring is critical to ensure the boronic acid (in water) contacts the micelle interface for transmetallation.

    Option B: Phase Transfer Catalysts (TBAB)

    If you cannot change your solvent system to pure water/surfactant, add Tetrabutylammonium Bromide (TBAB) .

    • Mechanism: TBAB forms a lipophilic ion pair with the boronate anion (

      
      ). This allows the reactive boron species to migrate from the water layer into the organic layer where the palladium catalyst resides [2].
      
    • Dosage: 0.5 to 1.0 equivalents relative to the boronic acid.

    Module 3: Structural Modification (The MIDA Solution)

    The Problem: Some boronic acids (e.g., 2-heterocyclic boronic acids) are inherently unstable.[1][10] They decompose (protodeboronate) faster than they dissolve or react.

    The Solution: MIDA Boronates (N-methyliminodiacetic acid boronates).[5][10] These are

    
    -hybridized boron species. They are stable, soluble in organic solvents, and do not react until hydrolyzed.
    

    Data Comparison: Acid vs. Ester vs. MIDA

    FeatureFree Boronic AcidPinacol Ester (Bpin)MIDA Boronate
    Solubility (Organic) Poor (often trimerizes)HighHigh
    Solubility (Aqueous) Low (unless basic)Very LowLow
    Stability Variable (prone to oxidation)HighVery High (Air Stable)
    Reactivity Mode InstantRequires ActivationSlow Release
    Protocol C: The "Slow Release" Strategy

    MIDA boronates act as a reservoir. Under basic conditions, they slowly hydrolyze to release the active boronic acid. This keeps the concentration of the free acid low, preventing decomposition while maintaining enough active species for the coupling [3].

    • Solvent: THF/Water or Dioxane/Water (5:1).

    • Base (Critical):

      • Fast Hydrolysis: NaOH (Use if the reaction is fast).

      • Slow Release:

        
         (Use if the substrate is unstable).[10] The mild basicity hydrolyzes the MIDA ligand slowly, matching the rate of the cross-coupling cycle.
        
    • Temperature: 60°C is usually required to drive the hydrolysis of the MIDA ligand.

    Module 4: Troubleshooting FAQ

    Visual 2: Diagnostic Decision Tree

    Troubleshooting Start Issue: Poor Reaction Performance Precipitate Q: Is there a solid precipitate? Start->Precipitate Decomp Q: Is the Boronic Acid disappearing without product formation? Start->Decomp Boroxine Cause: Boroxine Trimerization Fix: Increase Water ratio or add 10% Methanol Precipitate->Boroxine Yes (White Solid) PdBlack Cause: Catalyst Death Fix: Add ligand (SPhos/XPhos) or degas solvents better Precipitate->PdBlack Yes (Black Solid) Proto Cause: Protodeboronation (pH too high) Decomp->Proto Yes Sol1 Sol1 Proto->Sol1 Fix 1: Use Anhydrous Base (KF) Sol2 Sol2 Proto->Sol2 Fix 2: Switch to MIDA Boronate (Slow Release)

    Figure 2: Diagnostic logic flow for identifying the root cause of solubility-related reaction failures.

    Q1: My reaction mixture turned into a black tar/precipitate immediately.

    • Diagnosis: If the solid is black, your Palladium catalyst has precipitated ("Pd Black"). If white, your boronic acid has trimerized.

    • Fix: If white precipitate: Add water. If the reaction is strictly anhydrous, add a polar alcohol like methanol (10% v/v) to break up the boroxine trimers into boronic esters.

    Q2: The boronic acid dissolves, but I get low yield and the starting material remains.

    • Diagnosis: Phase Transfer limitation. The boronate is stuck in the water; the halide is in the oil.

    • Fix: Add TBAB (0.5 equiv) or switch to the TPGS-750-M surfactant system.

    Q3: The boronic acid disappears, but I get "de-borylated" product (Ar-H).

    • Diagnosis: Protodeboronation .[1][2][3] The pH is likely too high, or the temperature is accelerating C-B bond cleavage.

    • Fix:

      • Lower the base strength (Switch from

        
         to 
        
        
        
        or
        
        
        ).
      • Use a MIDA boronate with

        
         to keep the standing concentration of free acid low [4].
        

    References

    • Lipshutz, B. H., et al. "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature."[8] Journal of Organic Chemistry, 2011, 76(11), 4379–4391.

    • Leadbeater, N. E., & Marco, M. "Preparation of Biaryls in Water: Fast, Easy, and Clean Suzuki−Miyaura Coupling." Journal of Organic Chemistry, 2003, 68(14), 5660–5667.

    • Gillis, E. P., & Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates." Journal of the American Chemical Society, 2007, 129(21), 6716–6717.

    • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms." Journal of the American Chemical Society, 2017, 139(37), 13156–13165.

    Sources

    Technical Support Center: Minimizing Homocoupling of (2-((2-Methoxybenzyl)oxy)phenyl)boronic Acid

    [1]

    Executive Summary & Triage

    The Challenge: You are observing the formation of a symmetrical dimer (biaryl) byproduct during the Suzuki-Miyaura coupling of (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid .

    The Cause: This specific boronic acid features a bulky ortho-(2-methoxybenzyl)oxy substituent.[1] The steric hindrance of this group significantly retards the rate of transmetallation (the rate-determining step in hindered couplings).[2] When transmetallation is slow, the palladium catalyst is left vulnerable to side reactions—specifically oxidative homocoupling , driven by trace oxygen or reducible electrophiles.

    Immediate Action Required: Before altering your catalyst, you must confirm the identity of the byproduct and the integrity of your inert atmosphere.

    Diagnostic Workflow

    Use the following decision tree to validate that homocoupling is your primary failure mode.

    DiagnosticTreeStartStart: Low Yield / Impurity ObservedAnalyzeAnalyze Crude Mixture (LCMS/NMR)Start->AnalyzeMassCheckCheck Mass of ImpurityAnalyze->MassCheckDimerMass = 2 x (Ar) - 2H(Homocoupling)MassCheck->DimerBiaryl SpeciesProtoMass = Ar - B(OH)2 + H(Protodeboronation)MassCheck->ProtoDes-boron SpeciesAction1Action: O2 Exclusion &Slow Addition ProtocolDimer->Action1Action2Action: Switch to Anhydrous ConditionsAvoid Strong BasesProto->Action2

    Figure 1: Diagnostic decision tree to distinguish between oxidative homocoupling (the focus of this guide) and protodeboronation.

    Technical Deep Dive: The Mechanism of Failure

    To solve the problem, we must understand the competition at the molecular level.

    The "Ortho-Effect" Trap

    In a standard Suzuki coupling, the boronic acid reacts with a base to form a boronate "ate" complex, which then transfers the aryl group to the Palladium(II) center (Transmetallation).

    For your molecule, the (2-methoxybenzyl)oxy group creates a "steric wall."[1]

    • Steric Retardation: The bulky ether group physically blocks the approach of the boronate to the Pd(II)-Ar-X complex.

    • Oxygen Coordination: The ether oxygen atoms may weakly chelate to the Pd center, stabilizing unreactive intermediates.[1]

    The Homocoupling Pathway: While the cross-coupling cycle stalls due to sterics, a second, faster cycle takes over if Oxygen (

    
    )
    • 
       oxidizes the Pd species to a peroxo-Pd intermediate.[1]
      
    • This species reacts rapidly with two equivalents of your boronic acid to spit out the homocoupled dimer (Ar-Ar) and regenerate the catalyst.

    Key Takeaway: Homocoupling is second-order with respect to the boronic acid concentration.[1] High concentration of boronic acid + Trace Oxygen = Dimerization.

    Troubleshooting & FAQs

    Category A: Oxygen Control (The Primary Fix)

    Q: I degassed my solvent by sonication. Is that enough? A: No. Sonication is insufficient for removing dissolved oxygen to the levels required for this sensitive substrate.[1]

    • Protocol: You must use Sparging (bubbling Argon/Nitrogen vigorously through the solvent for >15 mins) or the Freeze-Pump-Thaw method (3 cycles).[1]

    • Why? Even ppm levels of

      
       can catalyze the homocoupling of electron-rich, ortho-substituted boronic acids [1].[1]
      

    Q: Does the "2-methoxybenzyl" group make it worse? A: Yes. Ethers can dissolve significant amounts of oxygen.[1] Furthermore, the benzylic position is prone to radical formation, which can initiate oxidative chains. Ensure your starting material is stored under inert gas, not just the reaction mixture.

    Category B: Catalyst Engineering[1]

    Q: I am using Pd(PPh3)4. Why is it failing? A: Tetrakis(triphenylphosphine)palladium(0) is often too crowded and not active enough for sterically hindered substrates.[1] The bulky triphenylphosphine ligands combined with your bulky substrate shut down the cross-coupling, leaving the system open to homocoupling.

    Q: What is the recommended catalyst system? A: Switch to Buchwald Precatalysts with dialkylbiaryl phosphine ligands.

    • Recommendation: SPhos Pd G2 or XPhos Pd G2 .[1]

    • Reasoning:

      • SPhos is specifically designed for ortho-substituted biaryls.[1]

      • It is electron-rich (accelerates oxidative addition).[1]

      • It is bulky but flexible, creating a "pocket" that facilitates transmetallation while protecting the Pd center from oxygen [2].

    Category C: Reaction Engineering

    Q: Should I add more base to push the reaction? A: Caution required. While base is necessary to activate the boronic acid (forming the boronate), a large excess of base in the presence of oxygen accelerates homocoupling.

    • Optimization: Use a stoichiometric amount of base (1.5 - 2.0 equiv). Avoid large excesses.

    • Base Choice: If using SPhos,

      
       (anhydrous or monohydrate) is often superior to carbonates for hindered substrates.[1]
      

    The "Gold Standard" Protocol: Slow Addition

    If changing the catalyst and degassing does not fully eliminate the dimer, you must alter the kinetics of the reaction.

    The Logic:

    • Homocoupling Rate

      
      [1]
      
    • Cross-Coupling Rate

      
      
      

    By keeping the concentration of the boronic acid artificially low, you mathematically favor the cross-coupling pathway.

    Step-by-Step Procedure
    • Reactor Setup:

      • Vessel A (Reaction Pot): Charge with Aryl Halide (1.0 equiv), Base (2.0 equiv), and Catalyst (e.g., SPhos Pd G2, 1-3 mol%).[1] Add degassed solvent (e.g., Toluene/Water or Dioxane/Water).[1] Heat to reaction temperature (e.g., 80°C).

    • Vessel B (Syringe Pump):

      • Dissolve (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid (1.2 equiv) in the minimal amount of degassed solvent.[1]

    • Execution:

      • Add the solution from Vessel B to Vessel A slowly over 1 to 2 hours using a syringe pump.

      • After addition is complete, stir for an additional 1-2 hours.

    Result: The boronic acid is consumed by the cross-coupling cycle immediately upon entering the solution, never reaching a concentration high enough to support significant dimerization.

    Visualizing the Competitive Pathways

    The following diagram illustrates why the Slow Addition protocol works by starving the homocoupling cycle.

    KineticCompetitioncluster_0Reaction PotPdPd(II)-Ar-X(Active Species)CrossCross-Coupling(Desired Product)Pd->CrossReductive EliminationBoronicBoronic Acid(Substrate)Boronic->PdTransmetallation(Slow due to Sterics)HomoHomocoupling(Dimer Impurity)Boronic->HomoRequires High Conc.+ OxygenOxygenTrace O2Oxygen->HomoCatalyzesNoteSlow Addition keeps[Boronic Acid] Low,starving the Red path.Note->Boronic

    Figure 2: Kinetic competition between the desired cross-coupling (Green) and the oxidative homocoupling (Red). The homocoupling pathway is highly dependent on boronic acid concentration and oxygen presence.

    References

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.[1] [Link]

    • Altman, R. A., & Buchwald, S. L. (2007).[1] Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands. Nature Protocols, 2(11), 3115–3121.[1] [Link]

    • Adamo, C., et al. (2006).[1] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link][1]

    Technical Support Hub: Overcoming Steric Hindrance in Suzuki-Miyaura Coupling

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the Advanced Synthesis Optimization Center. Topic: Steric Hindrance in Ortho-Substituted Boronic Acid Coupling. Ticket ID: SM-ORTHO-001

    Executive Summary: The "Race Condition"

    In Suzuki-Miyaura coupling, steric hindrance at the ortho-position of the boronic acid (or ester) does not merely "slow down" the reaction; it fundamentally alters the kinetic landscape. The primary failure mode is not catalyst deactivation, but protodeboronation .

    The reaction becomes a race between two competing pathways:

    • Transmetallation (Productive): The transfer of the organic group from Boron to Palladium.[1][2] This is significantly retarded by steric bulk.

    • Protodeboronation (Destructive): The hydrolysis of the C–B bond to form a C–H bond (e.g., converting o-tolylboronic acid to toluene). This side reaction is accelerated by base and water.[3]

    The Goal: To accelerate Pathway 1 (via specialized ligands) and decelerate Pathway 2 (via "Slow Release" strategies or anhydrous conditions).

    Module 1: Diagnostic & Triage (FAQ)

    Q1: I am attempting to couple 2,6-dimethylphenylboronic acid with an aryl bromide. The starting material is consumed, but I only isolated 2,6-dimethylbenzene (m-xylene). Is my catalyst dead? Diagnosis: No, your catalyst is likely active, but your substrate is decomposing faster than it can couple. This is classic protodeboronation .

    • The Mechanism: Base-catalyzed hydrolytic deboronation involves the formation of a boronate "ate" complex which then undergoes protonolysis. Ortho-substituents relieve steric strain upon deboronation, making this pathway kinetically favorable.

    • Immediate Fix: You must lower the standing concentration of the free boronate species (see Module 3: MIDA Boronates) or remove water entirely (see Module 4: Anhydrous Protocol).

    Q2: I see no product and full recovery of the aryl halide, but the boronic acid is gone. Why? Diagnosis: Failed Transmetallation.

    • The Cause: The steric bulk of your boronic acid is preventing it from approaching the Pd(II) center. Standard ligands like PPh3 or dppf create a coordination sphere that is too crowded to accommodate an ortho-substituted nucleophile.

    • Immediate Fix: Switch to Buchwald Dialkylbiaryl Phosphines (e.g., SPhos or XPhos). These ligands create a flexible "pocket" that facilitates the entry of hindered substrates.

    Module 2: The "Engine" – Ligand Selection

    For sterically hindered couplings, "standard" ligands are insufficient. You require ligands that facilitate Oxidative Addition (to activate the halide) and Reductive Elimination (to release the bulky product), while permitting the difficult Transmetallation .

    Recommended Ligands
    LigandStructure ClassBest Use CaseMechanistic Advantage
    SPhos Dialkylbiaryl PhosphineGeneral Purpose Hindered. Excellent for o-tolyl and o-methoxyphenyl types.Methoxyl groups on the lower ring provide stability via Pd interaction; high electron density speeds up ox-addition.
    XPhos Dialkylbiaryl PhosphineExtreme Sterics. Use for di-ortho substitution (e.g., mesityl) or heteroaryl chlorides.Isopropyl groups increase bulk, forcing rapid reductive elimination of the crowded biaryl product.
    RuPhos Dialkylbiaryl PhosphineElectron-Rich/Hindered. Best for hindered amines or electron-rich boronic acids.High electron richness prevents oxidation of the metal center.
    PEPPSI-IPr NHC (Carbene)Alternative to Phosphines. Good for room temperature reactions.Strong
    
    
    -donation stabilizes the Pd center; bulky "wingtips" on the carbene force the substrate into the active site.

    Technical Insight: The Buchwald ligands (SPhos/XPhos) function via a "monoligated" Pd(0) pathway. The bulkiness ensures that only one phosphine binds to the Palladium during the critical steps, leaving an open coordination site necessary for the bulky boronic acid to approach.

    Module 3: Boron Management Strategies

    When the boronic acid is unstable (prone to deboronation), you cannot simply dump all reagents into the flask. You must control the concentration of the active species.

    Strategy A: MIDA Boronates (The "Slow Release" Method)
    • Concept: MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized and unreactive toward transmetallation or hydrolysis. Under aqueous basic conditions (K3PO4/H2O), they slowly hydrolyze to release the active boronic acid.[3]

    • Benefit: This keeps the concentration of the free boronic acid low, matching the slow rate of transmetallation. The "race" is rigged in favor of coupling because the destructive pathway (deboronation) depends on high concentrations of free acid.

    Strategy B: Anhydrous Coupling
    • Concept: If water is the source of protons for deboronation, removing it stops the side reaction.

    • Challenge: Suzuki coupling requires a base to activate the boron. In anhydrous media, standard bases (Na2CO3) are insoluble.

    • Solution: Use organic-soluble bases or fluorides (CsF) which activate the boron via a "fluoride-ate" complex rather than a "hydroxy-ate" complex.

    Module 4: Experimental Protocols
    Protocol A: The "Gold Standard" (SPhos/XPhos + Precatalyst)

    Use for moderate steric hindrance where the boronic acid is relatively stable.

    • Catalyst: Use a precatalyst (e.g., XPhos Pd G4 or SPhos Pd G2 ) rather than mixing Pd(OAc)2 + Ligand. This ensures rapid initiation before the boronic acid degrades.

    • Ratio: 1.0 equiv Aryl Halide : 1.5 equiv Boronic Acid : 0.02-0.05 equiv Catalyst.

    • Base: K3PO4 (3.0 equiv). Note: Phosphate is superior to carbonate for hindered substrates.

    • Solvent: Toluene : Water (10:1) or 1,4-Dioxane : Water (4:1).

    • Temperature: 80–100 °C.

    • Procedure:

      • Charge solids (Halide, Boronic Acid, Base, Precatalyst) into a vial.

      • Evacuate and backfill with Argon (x3).

      • Add degassed solvent.

      • Seal and heat vigorously.

    Protocol B: MIDA Boronate Slow Release

    Use for highly unstable or di-ortho substituted boronic acids.

    • Reagents: 1.0 equiv Aryl Halide : 1.5 equiv MIDA Boronate .

    • Catalyst: 0.05 equiv SPhos Pd G2 (or Pd(OAc)2 + 2 equiv SPhos).

    • Base: K3PO4 (7.5 equiv).[4] High base load is required to hydrolyze the MIDA backbone.

    • Solvent: THF : Water (10:1).

    • Temperature: 60 °C.

    • Mechanism: The base slowly hydrolyzes the MIDA ester over 3-6 hours, releasing the active acid at a rate that the catalyst can consume immediately.

    Protocol C: Anhydrous Fluoride Activation

    Use for substrates that deboronate instantly in water (e.g., 2-pyridyl boronates, polyfluorophenyl boronates).

    • Reagents: 1.0 equiv Aryl Halide : 1.5 equiv Boronic Acid (or Pinacol Ester).

    • Catalyst: 0.05 equiv Pd(PPh3)4 or XPhos Pd G2 .

    • Activator: CsF (3.0 equiv) or Potassium Trimethylsilanolate (KOTMS) .

    • Solvent: Anhydrous DME or Dioxane.

    • Conditions: Strictly dry glassware. Heat to 80-100 °C.[2]

    Visualizing the Logic
    Diagram 1: The Steric Bottleneck & Failure Modes

    SuzukiMechanism Start Reagents: Pd(0) + Ar-X + Ar'-B(OH)2 OxAdd Oxidative Addition: Ar-Pd(II)-X Start->OxAdd Fast Deboronation FAILURE MODE: Protodeboronation (Ar'-H + B(OH)3) Start->Deboronation Competes with Transmetallation Accelerated by Base/H2O TransMet Transmetallation (The Bottleneck) OxAdd->TransMet Rate Determining (Blocked by Sterics) RedElim Reductive Elimination TransMet->RedElim Fast (with bulky ligand) TransMet->Deboronation If Transmetallation is too slow Product Product: Ar-Ar' RedElim->Product

    Caption: The kinetic competition in sterically hindered Suzuki coupling. Steric bulk slows Transmetallation, allowing Protodeboronation to dominate.

    Diagram 2: Troubleshooting Decision Tree

    Troubleshooting Start START: Reaction Failed CheckLCMS Analyze Crude by LCMS Start->CheckLCMS Q_BoronStatus Is the Boronic Acid consumed? CheckLCMS->Q_BoronStatus Result_Deboron Found De-boronated Arene (Ar'-H) Q_BoronStatus->Result_Deboron Yes (Gone) Result_Intact Boronic Acid Intact (No Reaction) Q_BoronStatus->Result_Intact No (Remains) Sol_MIDA SOLUTION: Use MIDA Boronate (Slow Release) Result_Deboron->Sol_MIDA If aqueous base used Sol_Anhydrous SOLUTION: Anhydrous Conditions (CsF/Dioxane) Result_Deboron->Sol_Anhydrous If highly unstable Sol_Ligand SOLUTION: Switch Ligand (Use XPhos or SPhos) Result_Intact->Sol_Ligand Steric Issue Sol_Temp SOLUTION: Increase Temp (Force Transmetallation) Result_Intact->Sol_Temp Kinetic Barrier

    Caption: Diagnostic logic flow for identifying the root cause of failure in hindered couplings.

    References
    • Barder, T. E., & Buchwald, S. L. (2007). Improved catalysts for the palladium-catalyzed synthesis of hindered biaryls. Journal of the American Chemical Society.[3][5][6]

    • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates.[3][7] Journal of the American Chemical Society.[3][5][6]

    • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids.[8] Journal of the American Chemical Society.[3][5][6]

    • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed aryl-B(OH)2 protodeboronation revisited: from concerted proton transfer to liberation of a transient aryl anion. Journal of the American Chemical Society.[3][5][6]

    Sources

    🔬 Technical Support Center: Boron Impurity Removal

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Workup Procedure for Removing Boron Impurities Role: Senior Application Scientist (Purification Technologies) Context: Technical Support Center – Knowledge Base (KB)

    Status: Operational Ticket Focus: Post-Reaction Workup / Purification Audience: MedChem / Process Chemistry[1]

    Welcome to the Advanced Purification Support Center. You are likely here because your Suzuki-Miyaura coupling or borylation reaction has left you with persistent boron residues—pinacol, boronic acids, or "sticky" esters—that are co-eluting with your product or poisoning downstream catalysts.

    Boron impurities are notoriously difficult to remove because they are amphiphilic. They often streak on silica (due to Lewis acidity) and are soluble in the organic solvents used for extraction.

    Below is your Decision Matrix to select the correct protocol, followed by detailed Standard Operating Procedures (SOPs).

    📊 Decision Matrix: Selecting Your Protocol

    Before proceeding, identify your product stability and the nature of the impurity.

    BoronRemovalDecision Start START: Characterize System IsProductBoron Is your DESIRED PRODUCT a Boron species? Start->IsProductBoron TargetNonBoron Target: Non-Boron Product (e.g., Biaryl) IsProductBoron->TargetNonBoron No TargetBoron Target: Boronate Ester (Purification) IsProductBoron->TargetBoron Yes OxidationSensitive Is Product Oxidation Sensitive? (Sulfides, Aldehydes, etc.) TargetNonBoron->OxidationSensitive MethodOx Protocol A: Oxidative Workup (H2O2) OxidationSensitive->MethodOx No (Robust) MethodSorbitol Protocol B: Sorbitol Complexation OxidationSensitive->MethodSorbitol Yes (Sensitive) MethodFluoride Protocol C: Fluoride Wash (KHF2) OxidationSensitive->MethodFluoride Alternative MethodDEA Protocol D: DEA Crystallization TargetBoron->MethodDEA Crystalline Solid MethodSorbSilica Protocol E: Sorbitol-Silica Chromatography TargetBoron->MethodSorbSilica Oil / Liquid

    Figure 1: Strategic workflow for selecting the appropriate deboronation method based on product stability and chemical nature.[1]

    📝 Protocol A: Oxidative Workup (The "Destructive" Method)

    Best For: Robust biaryl products (Suzuki couplings) where the boron species is an unreacted starting material. Mechanism: Converts lipophilic organoboron species (R-B(OR)₂) into water-soluble boric acid (B(OH)₃) and an alcohol/phenol (R-OH).[1] The phenol/alcohol is then easily separated or washed away.

    ⚠️ Safety Warning: This reaction is exothermic. Hydrogen peroxide is a strong oxidant.

    Step-by-Step Procedure:

    • Cool Down: Cool the reaction mixture (post-coupling) to 0 °C.

    • Add Base: Add 3M NaOH (or KOH) solution. Use 2–3 equivalents relative to the initial boron loading.

    • Add Oxidant: Dropwise, add 30% H₂O₂ (hydrogen peroxide).

      • Stoichiometry: Use ~5 equivalents relative to boron.

      • Observation: Watch for bubbling. Maintain temperature < 10 °C.

    • Stir: Allow to warm to room temperature and stir for 30–60 minutes.

    • Extraction:

      • Dilute with EtOAc or DCM.

      • Wash the organic layer with 1M NaOH (removes phenols/boric acid).

      • Wash with saturated Na₂S₂O₃ (sodium thiosulfate) to quench residual peroxide (test with starch-iodide paper).

      • Wash with Brine, Dry (MgSO₄), Filter, and Concentrate.

    📝 Protocol B: Sorbitol Complexation (The "Gentle" Method)

    Best For: Oxidation-sensitive products or when you need to wash away pinacol/boronic acids without destroying functional groups. Mechanism: Sorbitol (a polyol) acts as a bidentate or tridentate ligand, forming a highly water-soluble "borate" complex with boron impurities, pulling them into the aqueous phase.

    Data: Partition Coefficients

    Species Solubility in Et₂O Solubility in Sorbitol (aq) Result
    Product (Biaryl) High Low Stays in Organic
    Pinacol Boronate High High (as Complex) Moves to Aqueous

    | Boronic Acid | Moderate | Very High | Moves to Aqueous |

    Step-by-Step Procedure:

    • Prepare Solution: Make a 1M aqueous D-Sorbitol solution. (Alternatively, use Mannitol).

    • Initial Wash: Dilute your reaction mixture with your organic solvent of choice (Et₂O or DCM).

    • Complexation Wash: Wash the organic layer vigorously with the 1M Sorbitol solution.

      • Tip: Shake for at least 2–3 minutes. The complexation equilibrium takes longer than a simple acid/base wash.

    • Repeat: Perform 3 separate washes with the sorbitol solution.

    • Final Rinse: Wash with water (to remove residual sorbitol) and brine.

    📝 Protocol C: Fluoride Treatment (KHF₂)[1]

    Best For: Removing "greasy" pinacol esters that refuse to hydrolyze or wash out. Mechanism: Potassium bifluoride (KHF₂) attacks the Lewis-acidic boron center, converting the lipophilic boronate ester into a potassium organotrifluoroborate salt (R-BF₃K), which is insoluble in ether/DCM but soluble in water/acetone.

    Step-by-Step Procedure:

    • Dissolution: Dissolve the crude mixture in MeOH or Acetone.

    • Reagent Preparation: Prepare a saturated aqueous solution of KHF₂ (approx 4.5M).

    • Reaction: Add the KHF₂ solution (excess, ~4 equiv) to the crude mixture.

    • Stir: Stir vigorously at room temperature for 1–3 hours.

    • Workup:

      • Concentrate to remove the volatile organic solvent (MeOH/Acetone).

      • The residue will contain the product and the R-BF₃K salt.

      • Add water and DCM/Et₂O.

      • Separation: The R-BF₃K salt stays in the water; your non-boron product extracts into the DCM/Et₂O.

    📝 Protocol D: Diethanolamine (DEA) Crystallization[1]

    Best For: Purifying a boronic ester product (removing free pinacol or boronic acid impurities). Mechanism: DEA reacts with boronic esters to form a rigid, crystalline, zwitterionic "atrane" complex. This complex often precipitates from non-polar solvents, leaving impurities in the mother liquor.

    DEA_Mechanism Reactants Boronic Ester (Liquid/Oil) Arrow Ether/EtOAc Transesterification Reactants->Arrow DEA + Diethanolamine (DEA) Product DEA-Boronate Complex (Crystalline Solid) Arrow->Product

    Figure 2: Formation of the solid DEA adduct allows for filtration-based purification.[1]

    Step-by-Step Procedure:

    • Solvent Switch: Dissolve your crude boronate ester in dry Et₂O (Diethyl ether) or EtOAc.

    • Addition: Add 1.05 equivalents of Diethanolamine (DEA).

      • Note: DEA is viscous; weigh it carefully.

    • Precipitation: Stir at room temperature. A white solid (the DEA adduct) should begin to precipitate within 15–60 minutes.

    • Filtration: Filter the solid and wash with cold Et₂O. The filtrate contains the impurities (excess pinacol, non-boron byproducts).

    • Hydrolysis (Recovery): To recover the boronic acid/ester:

      • Suspend the solid in biphasic Et₂O / 1M HCl.

      • Stir until the solid dissolves (hydrolysis of the N-B bond).

      • Separate the organic layer (contains the pure boronic acid/ester).

    ❓ Troubleshooting FAQs

    Q: I am using silica chromatography, but my boron impurity is streaking and contaminating my product fractions. A: Standard silica is acidic and interacts with the empty p-orbital of boron.

    • Fix: Use Sorbitol-Impregnated Silica .

      • Preparation: Dissolve sorbitol (10% w/w of silica) in MeOH. Add silica gel.[2][3][4] Evaporate the MeOH. Use this "doped" silica for your column. The sorbitol holds back the boron species at the baseline while your product elutes.

    Q: I have a persistent emulsion during the Sorbitol wash. A: This is common with amphiphilic pinacol esters.

    • Fix: Add a small amount of MeOH or Acetone to the biphasic mixture to break surface tension, or filter the biphasic mixture through a pad of Celite before attempting to separate layers.

    Q: Can I use Polymer Scavengers? A: Yes. Amberlite IRA-743 (boron-specific resin) is excellent.

    • Protocol: Add the resin to your organic solution, stir for 2–4 hours, and filter. The resin selectively binds boronic acids/esters via a diol-complexation mechanism similar to sorbitol.

    📚 References & Authority
    • Sorbitol/Silica Chromatography:

      • Aggarwal, V. K., et al. "Purification of Boronic Esters by Column Chromatography on Sorbitol-Impregnated Silica Gel." Journal of Organic Chemistry, 2009.

      • [1]

    • Diethanolamine (DEA) Purification:

      • St. Jean, D. J., et al. "A Method for the Deprotection of Alkylpinacolyl Boronate Esters." Organic Process Research & Development, 2011.

      • [1]

    • KHF₂ (Fluoride) Method:

      • Lennox, A. J. J., & Lloyd-Jones, G. C.[1] "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014. (Discusses the solubility switch of trifluoroborates).

    • Oxidative Workup (General):

      • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

      • [1]

    Sources

    Validation & Comparative

    1H NMR Characterization Guide: (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    This technical guide provides a comparative analysis of the 1H NMR spectral behavior of (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid , a critical intermediate in Suzuki-Miyaura cross-coupling reactions.

    For researchers and drug development professionals, the "performance" of this analytic method is defined by spectral resolution and species integrity . This guide compares the industry-standard DMSO-d6 protocol against the problematic CDCl3 alternative, highlighting the spontaneous dehydration (boroxine formation) that compromises analytical accuracy in non-polar solvents.

    Analytical Strategy: Solvent System Comparison

    The choice of solvent is not merely logistical; it dictates the chemical species observed. Boronic acids exist in a dynamic equilibrium between the monomeric acid and the cyclic trimer (boroxine).

    Comparative Analysis: DMSO-d6 vs. CDCl3
    FeatureMethod A: DMSO-d6 (Recommended) Method B: CDCl3 (Not Recommended)
    Dominant Species Monomeric Boronic Acid The highly polar sulfoxide enables hydrogen bonding, stabilizing the -B(OH)₂ monomer.Mixture (Acid + Boroxine) Non-polar environment favors dehydration, leading to a dynamic mix of acid and boroxine trimer.
    -B(OH)₂ Signal Distinct Singlet (~8.0 ppm) Sharp, integrable (2H).Absent or Broad Often invisible due to rapid exchange or extreme broadening.
    Resolution High Sharp aromatic multiplets; clear separation of methylene linkers.Low / Complex Signal doubling or broadening caused by multiple oligomeric species.
    Water Sensitivity Low Residual water (3.33 ppm) is distinct from analyte.High Trace water accelerates boroxine hydrolysis, shifting equilibrium during acquisition.
    Quantification Accurate Suitable for qNMR and purity assays.Unreliable Integral ratios fluctuate with concentration and temperature.
    The Boroxine Artifact (Mechanism)

    In CDCl₃, the lack of hydrogen-bond acceptors drives the entropy-favored release of water, forming the cyclic trimer. This results in "missing" protons in the integration and complex aromatic splitting patterns that do not match the predicted monomer structure.

    BoroxineEquilibrium cluster_0 Monomer (DMSO-d6) cluster_1 Trimer (CDCl3) Acid Boronic Acid 3 x Ar-B(OH)2 Boroxine Boroxine (Trimer) (Ar-BO)3 + 3 H2O Acid->Boroxine Dehydration (-3 H2O) (Non-polar solvents) Boroxine->Acid Hydrolysis (+3 H2O) (Polar/Wet solvents) caption Fig 1: Solvent-dependent equilibrium between Boronic Acid and Boroxine.

    Detailed Spectral Data (DMSO-d6)

    Compound: (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid Solvent: DMSO-d6 (Reference: 2.50 ppm) Frequency: 400 MHz

    Signal Assignments
    PositionChemical Shift (δ ppm)MultiplicityIntegralAssignmentStructural Insight
    B-OH 7.95 - 8.10 s 2H Boronic Acid Disappears on D₂O shake. Diagnostic for monomer.
    Ar-H 7.60 - 7.70dd1HRing A (C6)Ortho to Boron; deshielded by empty p-orbital of B.
    Ar-H 7.35 - 7.45m2HRing A/B MixOverlapping aromatic signals.
    Ar-H 7.20 - 7.30m1HRing B (C4')Para to methoxy.
    Ar-H 6.90 - 7.10m4HRing A/B MixUpfield aromatics (ortho to alkoxy groups).
    -OCH₂- 5.15 s 2H Benzylic CH₂ Sharp singlet. Deshielded by adjacent oxygen.
    -OCH₃ 3.80 s 3H Methoxy Characteristic singlet for 2-methoxy group.

    Expert Note: The chemical shift of the methylene linker (-OCH₂-) at ~5.15 ppm is a critical purity marker. If this signal appears as a doublet or shows a secondary satellite peak at ~5.25 ppm, it indicates the presence of the boroxine trimer or incomplete deprotection intermediates.

    Experimental Protocol: Self-Validating Analysis

    To ensure scientific integrity and reproducibility, follow this "Self-Validating" workflow. This protocol includes a built-in check to confirm the ionization state and monomeric purity of the sample.

    Workflow Diagram

    AnalysisWorkflow Start Start: Crude/Purified Solid Solvent Dissolve in DMSO-d6 (Dry, Acid-Free) Start->Solvent Acquire Acquire 1H NMR (ns=16, d1=10s) Solvent->Acquire Check Check 8.0 ppm Region Acquire->Check Valid Sharp Singlet (2H)? VALID MONOMER Check->Valid Yes Invalid Broad/Missing? BOROXINE/WET Check->Invalid No Confirm Signal Disappears? CONFIRMED -OH Valid->Confirm Optional Validation Action Add 1 drop D2O Shake & Re-acquire Invalid->Action Action->Confirm caption Fig 2: Self-validating NMR acquisition workflow for boronic acids.

    Step-by-Step Methodology
    • Sample Preparation:

      • Weigh 5–10 mg of the solid boronic acid.

      • Dissolve in 0.6 mL of DMSO-d6 .

      • Crucial: Use an NMR tube dried in an oven (>100°C) to prevent adventitious water from broadening the boronic acid signal.

    • Acquisition Parameters:

      • Relaxation Delay (d1): Set to 10 seconds . Boronic acid protons have long T1 relaxation times. Short delays (e.g., 1s) will under-integrate the -B(OH)₂ signal, leading to false purity calculations.

      • Scans (ns): 16 scans are sufficient for this concentration.

    • Validation (The "D₂O Shake"):

      • After the initial scan, add 1 drop of D₂O to the tube.

      • Shake vigorously and re-acquire the spectrum.

      • Result: The broad singlet at ~8.0 ppm (B-OH) must disappear (exchange with D). The water peak (HDO) will increase significantly at ~3.3–4.0 ppm.

      • Why? This confirms the peak is an exchangeable -OH and not an aromatic impurity.

    • Troubleshooting (CDCl3 Rescue):

      • If you must use CDCl3 (e.g., for extraction studies), add 1 drop of DMSO-d6 or CD3OD to the CDCl3 solution. This breaks the boroxine trimer and sharpens the signals, though the B-OH protons may exchange and disappear if methanol is used.

    References

    • Tokunaga, Y., et al. (2002).[1] "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Transactions of the Materials Research Society of Japan.

    • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

    • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
    • ChemicalBook. (n.d.). "2-Methoxyphenylboronic acid NMR Spectrum." (Used for fragment shift verification).

    Sources

    Advanced Protection Strategies for Hydroxyphenylboronic Acids: A Comparative Technical Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Advanced Protecting Groups for Hydroxyphenylboronic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

    The Bifunctional Paradox: Why Standard Protection Fails

    Hydroxyphenylboronic acids (HPBAs) represent a unique challenge in medicinal chemistry due to their bifunctional nature. They possess a nucleophilic phenol (–OH) and a Lewis-acidic boronic acid (–B(OH)₂). This duality creates two critical failure modes during synthesis:

    • Protodeboronation: The electron-rich phenolic ring (especially in ortho or para positions) significantly accelerates C–B bond cleavage under aqueous or basic conditions, rendering the molecule useless.

    • Self-Condensation: The formation of boroxines (anhydride trimers) or polymerization complicates stoichiometry and purification.

    While standard phenol protection (e.g., TBS, MOM) is common, it often fails to address the inherent instability of the carbon-boron bond. This guide focuses on protecting the boronic acid moiety itself , a strategy that converts the unstable HPBA into a robust building block capable of surviving multi-step synthesis.

    Comparative Analysis of Boronic Acid Protecting Groups

    We evaluate three high-performance alternatives to the standard Pinacol ester, focusing on orthogonality, stability, and deprotection kinetics.

    A. MIDA Boronates (N-Methyliminodiacetic Acid)

    The Iterative Specialist[1][2]

    MIDA boronates are the gold standard for complex, iterative cross-coupling (ICC). The MIDA ligand forms a sp³-hybridized boron center, effectively "switching off" the Lewis acidity. This renders the boron unreactive toward transmetalation, allowing the molecule to survive Suzuki coupling conditions occurring elsewhere on the scaffold.

    • Mechanism: The dative N→B bond fills the boron p-orbital, shutting down reactivity.

    • Deprotection: Mild aqueous base (NaOH/NaHCO₃) rapidly hydrolyzes the MIDA ester, restoring the reactive sp² boronic acid in situ.

    • Best For: Storing unstable HPBAs (e.g., 2-hydroxyphenylboronic acid) and performing sequential couplings.

    B. 1,8-Diaminonaphthalene (DAN)

    The Acid-Labile Mask[3]

    While MIDA is base-labile, the DAN protecting group is acid-labile, offering perfect orthogonality. A DAN-protected boronic acid is exceptionally stable to base and oxidants, allowing it to survive harsh conditions that would destroy a Pinacol ester.

    • Mechanism: Similar to MIDA, the naphthalene backbone forces nitrogen lone pair donation into the boron, reducing Lewis acidity.[4]

    • Deprotection: Dilute acid (HCl) removes the DAN group.

    • Best For: Orthogonal protection strategies where MIDA or Pinacol groups are already present.

    C. Potassium Trifluoroborates (–BF₃K)

    The Oxidative Tank

    Trifluoroborates are ionic salts, not esters. They are chemically distinct and offer superior stability toward oxidation, making them ideal for long-term storage of electron-rich hydroxyphenyl species.

    • Mechanism: The highly electronegative fluorines and the negative charge create a robust, tetrahedral boron center.

    • Deprotection: Hydrolysis is often not required; they can react directly in Suzuki couplings with the addition of a fluoride scavenger (e.g., SiCl₄) or water, though they are generally less reactive than free acids.

    • Best For: Scale-up and storage; avoiding boroxine formation.

    Decision Matrix & Performance Data

    The following table contrasts the stability profiles of these groups specifically for hydroxyphenyl scaffolds.

    FeaturePinacol (Bpin) MIDA Boronate DAN (Bdan) Trifluoroborate (BF₃K)
    Boron Hybridization sp² (Planar)sp³ (Tetrahedral)sp² (Planar, stabilized)sp³ (Tetrahedral)
    Suzuki Reactivity High (Active Species)Inert (Must deprotect)Inert (Must deprotect)Latent (Slow release)
    Acid Stability ModerateHighLow (Deprotects)High
    Base Stability HighLow (Deprotects)HighHigh
    Oxidative Stability ModerateHighHighExcellent
    Atom Economy Poor (C₆H₁₂)Moderate (C₅H₇NO₄)Moderate (C₁₀H₁₀N₂)Good (F₃K)
    Purification Silica (often streaks)Silica (elutes easily)SilicaCrystallization only

    Visualizing the Protection Logic

    The diagram below illustrates the orthogonal workflows for handling HPBAs using MIDA and DAN strategies.

    ProtectionStrategy HPBA Hydroxyphenyl- boronic Acid (Unstable) MIDA MIDA Boronate (Base Labile) HPBA->MIDA MIDA Anhydride DMSO, 80°C DAN DAN Boronate (Acid Labile) HPBA->DAN 1,8-Diaminonaphthalene Toluene, Reflux Pinacol Pinacol Ester (Standard) HPBA->Pinacol Pinacol, MgSO4 MIDA->HPBA aq. NaOH (Deprotection) Coupling Suzuki Coupling (Cross-Coupling) MIDA->Coupling Inert in Anhydrous Conditions DAN->HPBA aq. HCl (Deprotection) DAN->Coupling Inert in Basic Conditions Pinacol->Coupling Reacts Immediately Target Target Molecule Coupling->Target

    Figure 1: Orthogonal protection pathways for Hydroxyphenylboronic Acid. MIDA and DAN allow the boron to remain dormant during intermediate steps.

    Experimental Protocols

    Protocol A: Synthesis of MIDA Boronate from HPBA

    This method avoids the harsh Dean-Stark conditions, utilizing MIDA anhydride for milder installation.

    Reagents:

    • Hydroxyphenylboronic acid (1.0 equiv)

    • MIDA Anhydride (1.5 equiv)

    • Solvent: DMSO/Toluene (1:10) or pure DMSO

    Procedure:

    • Dissolution: In a round-bottom flask, dissolve the hydroxyphenylboronic acid in anhydrous DMSO (0.5 M concentration).

    • Addition: Add MIDA anhydride in one portion.

    • Reaction: Heat the mixture to 80 °C under an argon atmosphere for 12–16 hours.

    • Workup (Precipitation): Cool the reaction to room temperature. Pour the mixture into a rapidly stirring biphasic mixture of Ethyl Acetate/Water.

    • Purification: Wash the organic layer with water (3x) to remove unreacted MIDA and DMSO. Dry over MgSO₄ and concentrate.

    • Crystallization: Recrystallize from Acetone/Diethyl Ether to yield the MIDA boronate as a white crystalline solid.

    Protocol B: "Slow-Release" Cross-Coupling of MIDA Boronates

    This protocol couples the MIDA boronate directly by hydrolyzing it in situ.

    Reagents:

    • MIDA Boronate (1.0 equiv)[5]

    • Aryl Halide (1.0 equiv)

    • Catalyst: Pd(dppf)Cl₂ (3 mol%)

    • Base: K₃PO₄ (3.0 equiv)

    • Solvent: Dioxane/Water (4:1)

    Procedure:

    • Combine MIDA boronate, aryl halide, and base in the reaction vessel.

    • Add Dioxane/Water solvent mixture (the water is critical for hydrolysis).

    • Degas with nitrogen for 10 minutes.

    • Add the Pd catalyst.[6]

    • Heat to 60–80 °C. The base slowly hydrolyzes the MIDA group, releasing the free boronic acid at a controlled rate, which minimizes protodeboronation side reactions.

    Expert Insight: When to Use Which?

    • Scenario 1: The "One-Pot" Synthesis.

      • Recommendation: Use Pinacol .[4][6][7] If you are reacting the HPBA immediately and the phenol is protected (e.g., with Benzyl), Pinacol is sufficient and cost-effective.

    • Scenario 2: The Unstable Substrate.

      • Recommendation: Use MIDA .[1][4][5][8][9][10][11][12][13] If your HPBA decomposes rapidly (turns brown on the bench), converting it to a MIDA boronate stabilizes it indefinitely. The sp³ hybridization prevents the "push-pull" electronic decomposition caused by the phenol.

    • Scenario 3: Sequential Coupling.

      • Recommendation: Use DAN or MIDA .[4][10][13] If you need to couple a halide on the HPBA ring first (e.g., reacting a bromo-hydroxyphenylboronic acid), protect the boron with DAN. Perform the coupling on the bromide, then deprotect the boron with acid for the second coupling.

    References

    • Gillis, E. P., & Burke, M. D. (2007).[4] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[4][14] Link

    • Noguchi, H., Hojo, K., & Suginome, M. (2007).[4] "Boron-Masking Strategy for the Selective Synthesis of Oligoarenes via Iterative Suzuki−Miyaura Coupling." Journal of the American Chemical Society.[4][14] Link[4]

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[4] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.[4] Link

    • Gonzalez, J. A., et al. (2020). "A Mild Method for Making MIDA Boronates." Organic Letters. Link[9]

    • Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. Link

    Sources

    (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid vs MIDA boronate

    Author: BenchChem Technical Support Team. Date: February 2026

    Title: Technical Comparison Guide: (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid vs. MIDA Boronate Surrogates

    Executive Summary: The Verdict

    For the specific substrate (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid , the MIDA (N-Methyliminodiacetic acid) boronate ester is the superior reagent for multi-step synthesis and storage, while the free boronic acid should be restricted to immediate, in-situ generation for non-critical pathways.[1]

    • The Critical Issue: This substrate features an ortho-alkoxy substituent.[1] Ortho-substituted electron-rich boronic acids are kinetically unstable, prone to rapid protodeboronation (C–B bond cleavage) and polymerization (boroxine formation).[1]

    • The Solution: The MIDA boronate rehybridizes the boron center from sp² to sp³, dismantling the mechanism of protodeboronation.

    • Recommendation: If your cross-coupling yield is <50% or purification is difficult with the free acid, immediate conversion to the MIDA boronate is the standard corrective protocol.

    Technical Deep Dive: The Stability Challenge

    To understand why the MIDA ester is necessary for this specific molecule, we must analyze the failure mode of the free acid.

    A. The Protodeboronation Trap

    (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid contains a Lewis-basic oxygen atom in the ortho position. In the free acid form (sp² hybridized boron), the empty p-orbital is susceptible to nucleophilic attack.

    • Mechanism: The ortho-ether oxygen can facilitate the coordination of water or base to the boron center.

    • Result: This forms a tetrahedral boronate intermediate that rapidly hydrolyzes the C–B bond, releasing the organic aryl ether and boric acid. This is often faster than the transmetalation step in Suzuki couplings.

    B. The MIDA Solution

    The MIDA ligand is a tridentate protecting group. It utilizes a dative B←N bond to lock the boron into a rigid, sp³ hybridized cage.

    • Effect: There is no empty p-orbital available for nucleophilic attack.[1] The MIDA boronate is chemically inert to silica gel, air, and moisture until intentionally hydrolyzed.[1]

    C. Mechanistic Visualization

    G cluster_0 Free Boronic Acid (Unstable) cluster_1 MIDA Boronate (Stable) FreeAcid Free Boronic Acid (sp² Hybridized) Borate Tetrahedral Borate Intermediate FreeAcid->Borate + OH⁻/H₂O (Fast) MIDA MIDA Boronate (sp³ Hybridized) FreeAcid->MIDA Protection + MIDA / Dean-Stark Decomp Protodeboronation (C-B Bond Cleavage) Borate->Decomp Irreversible Loss of Boron SlowRelease Slow Release Active Species MIDA->SlowRelease Hydrolysis (Rate Limiting) Product Cross-Coupled Product SlowRelease->Product + Pd(0) / Ar-X (High Yield)

    Figure 1: Mechanistic comparison showing the vulnerability of the free acid to protodeboronation versus the controlled release mechanism of the MIDA ester.[1]

    Comparative Performance Data

    The following data compares the physical and chemical properties of the free acid versus its MIDA counterpart.

    FeatureFree Boronic AcidMIDA Boronate Ester
    Hybridization sp² (Trigonal Planar)sp³ (Tetrahedral)
    Shelf Stability Poor (< 2 weeks).[1] Forms boroxines/oxidizes.Excellent (> 1 year). Air/Moisture stable.
    Chromatography Difficult. Streaks on silica; varying polarity.Excellent. Elutes as a discrete band.
    Coupling Mode "Dump and Stir" (High instantaneous concentration)."Slow Release" (Controlled concentration).
    Atom Economy High (Low molecular weight).Lower (MIDA ligand adds mass).
    Process Economy Low (Requires excess reagent, difficult purification).High (Recyclable ligand, easy purification).

    Experimental Protocols

    Protocol A: Synthesis of (2-((2-Methoxybenzyl)oxy)phenyl) MIDA Boronate

    Use this protocol to stabilize your intermediate.

    Reagents:

    • (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid (1.0 equiv)[1]

    • N-Methyliminodiacetic acid (MIDA) (1.2 equiv)[1]

    • Solvent: Toluene/DMSO (10:1)

    Step-by-Step:

    • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

    • Charging: Add the boronic acid and MIDA ligand to the flask.

    • Reflux: Heat the mixture to reflux (approx. 110°C) under nitrogen. The DMSO helps solubilize the polar MIDA ligand, while Toluene azeotropically removes the water generated by condensation.

    • Monitoring: Monitor by TLC. The MIDA boronate will appear as a distinct, less polar spot compared to the free acid (which often stays at the baseline).

    • Workup: Cool to room temperature. Concentrate the solvent.[2]

    • Purification: Flash chromatography (EtOAc/Acetone or Et2O/MeCN). The MIDA ester is stable on silica.

    Protocol B: Slow-Release Cross-Coupling (The Burke Method)

    Use this protocol for the Suzuki coupling of the MIDA ester.

    Reagents:

    • MIDA Boronate (1.0 equiv)[3][4]

    • Aryl Halide (1.0 equiv)[4]

    • Catalyst: Pd(OAc)₂ / SPhos (or XPhos Pd G2)

    • Base: K₃PO₄ (3.0 M aq)

    • Solvent: Dioxane[1]

    Step-by-Step:

    • Dissolution: Dissolve the MIDA boronate and Aryl Halide in Dioxane.

    • Activation: Add the aqueous K₃PO₄.

      • Note: The base serves two roles: it activates the Pd-catalyst and slowly hydrolyzes the MIDA ester to release the active boronic acid in situ.[1]

    • Reaction: Heat to 60°C–80°C.

    • Mechanism: As the MIDA hydrolyzes, the free boronic acid is released in low concentrations. It is immediately consumed by the palladium cycle before it can undergo protodeboronation.

    Workflow Visualization

    Workflow Start Start: Unstable Boronic Acid (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid Decision Decision Point: Is Yield > 50%? Start->Decision RouteA Direct Coupling (Standard Suzuki) Decision->RouteA Yes RouteB MIDA Protection (Dean-Stark) Decision->RouteB No (Recommended) Fail Low Yield / Impurities (Protodeboronation) RouteA->Fail If Ortho-Substituted Purify Silica Purification (Stable Solid) RouteB->Purify Coupling Slow-Release Coupling (Aq. K3PO4 / Dioxane) Purify->Coupling Success Target Molecule (High Purity) Coupling->Success

    Figure 2: Decision matrix for handling difficult ortho-substituted boronic acids.

    References

    • Gillis, E. P., & Burke, M. D. (2007).[1] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716-6717.[1]

    • Knapp, D. M., et al. (2010).[1] "Slow-Release of Unstable Boronic Acids from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 132(34), 12048–12059.

    • Cox, P. A., et al. (2016).[1] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157.

    • Sigma-Aldrich (Merck).

    Sources

    Validation of Direct Catalytic Access to Ortho-Hydroxylated Biaryls

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Process Chemistry Dilemma

    The synthesis of ortho-hydroxylated biaryls (e.g., 2-phenylphenol derivatives) is a cornerstone in the production of privileged chiral ligands (BINOLs), antibiotics, and liquid crystals. Historically, this structural motif presents a "Process Chemistry Dilemma":

    • The Classical Route (Route A): Reliable but inefficient. It involves O-protection (e.g., MOM, Me), Suzuki-Miyaura coupling (SMC), and deprotection.

    • The Direct Route (Route B): Atom-economical but chemically risky. Direct coupling of 2-halophenols often fails due to catalyst poisoning by the acidic phenolic proton or formation of unreactive Pd-phenoxides.

    This guide validates the shift from Route A to Route B. We provide the experimental evidence and mechanistic logic required to validate the Direct Suzuki-Miyaura Coupling of Unprotected 2-Halophenols using sterically demanding phosphine ligands (e.g., Buchwald dialkylbiaryl phosphines).

    Comparative Analysis: Route Selection Matrix

    The following table contrasts the three primary methodologies. For industrial and scalable applications, Route B is the target for validation due to its superior atom economy, provided the "catalyst poisoning" failure mode is mitigated.

    FeatureRoute A: Classical Protected SMC Route B: Direct Unprotected SMC Route C: C-H Activation
    Steps 3 (Protect
    
    
    Couple
    
    
    Deprotect)
    1 (Direct Coupling) 1 (Direct Arylation)
    Atom Economy Low (Protecting group waste)High Very High
    Regioselectivity Excellent (Pre-functionalized)Excellent (Pre-functionalized) Variable (Compelling ortho vs. para)
    Catalyst Load Low (0.5 - 1 mol% Pd)Medium (1 - 3 mol% Pd) High (often 5-10 mol% Ru/Rh)
    Primary Failure Mode Deprotection yield loss / StabilityCatalyst Poisoning (Pd-OR formation) Over-arylation / Isomer mixtures
    Validation Status Industry Standard (Benchmark)Challenger (Requires Validation) Academic / Niche

    Validation Logic & Mechanistic Causality

    To validate Route B, one must prove that the specific catalyst system overcomes the inherent "poisoning" mechanism of the free phenol.

    The "Poisoning" Mechanism

    In standard Pd-catalyzed conditions, the basic conditions required for transmetallation deprotonate the phenol (

    
    ). The resulting phenoxide anion (
    
    
    
    ) acts as a ligand, displacing the halide or phosphine to form a stable, unreactive Pd(II)-phenoxide resting state . This halts the catalytic cycle.
    The Solution: Steric Bulk

    Validation relies on using Dialkylbiaryl Phosphines (e.g., XPhos, SPhos).

    • Causality: These ligands are extremely bulky. They create a "protective shell" around the Pd center that sterically disfavors the binding of the phenoxide anion while still allowing the smaller oxidative addition (Ar-X) and transmetallation to occur.

    • Validation Metric: A linear correlation between ligand cone angle/buried volume (%V_bur) and yield confirms this mechanism.

    Diagram: Route Selection Logic

    The following decision tree illustrates the logic for selecting the validation pathway based on substrate properties.

    RouteSelection Start Target: Ortho-Hydroxy Biaryl Check1 Is the Phenol Electron Deficient? Start->Check1 RouteC Route C: C-H Activation (Ru/Rh Catalysis) Check1->RouteC Yes (Acidic C-H) Check2 Is Substrate Sterically Hindered (e.g., 2,6-disubstituted)? Check1->Check2 No (Standard Phenol) RouteA Route A: Protection Strategy (MOM/Bn Protection) Check2->RouteA Yes (Extreme Sterics) RouteB Route B: Direct SMC (Bulky Ligand Pd-Catalysis) Check2->RouteB No (Standard Ortho)

    Figure 1: Decision matrix for selecting the synthesis route. Route B is preferred for standard substrates to maximize efficiency.

    Validated Experimental Protocol (Route B)

    This protocol is designed to be self-validating . It includes checkpoints (CP) to ensure the system is performing as expected.

    Objective: Synthesis of 2-phenylphenol from 2-chlorophenol and phenylboronic acid.

    Materials:
    • Substrate: 2-Chlorophenol (1.0 equiv)

    • Coupling Partner: Phenylboronic acid (1.2 equiv)

    • Catalyst: XPhos Pd G2 (Precatalyst) (1.0 - 2.0 mol%)

      • Note: Use G2/G3 precatalysts to ensure accurate Pd:Ligand ratio (1:1) and rapid activation.

    • Base:

      
       (3.0 equiv)
      
      • Rationale: Potassium phosphate buffers the system and facilitates transmetallation without promoting excessive protodeboronation.

    • Solvent: THF:Water (10:1) or Toluene:Water (10:1)

    Step-by-Step Workflow:
    • Setup (Inert Atmosphere): Charge a reaction vial with 2-chlorophenol, phenylboronic acid, and

      
      . Evacuate and backfill with Argon (
      
      
      
      ).
      • CP1 (Control): Include an internal standard (e.g., 1,3,5-trimethoxybenzene) to track mass balance via NMR/GC.

    • Catalyst Addition: Add XPhos Pd G2 (solid) and degassed solvent mixture.

      • Why Precatalyst? Avoids the induction period and sensitivity of Pd(0) sources like

        
        .
        
    • Reaction: Heat to 80°C for 2-4 hours.

      • Visual Check: The reaction should turn from orange/red (active Pd) to black (Pd precipitation) only after conversion is complete. Early black precipitation indicates catalyst death (failed validation).

    • Workup & Analysis: Acidify with 1M HCl (to protonate the phenoxide), extract with EtOAc.

      • CP2 (Purity): Analyze organic layer by GC-MS. Look for Dehalogenation (phenol) vs. Product (biaryl).

      • Acceptance Criteria: Product >95%, Dehalogenation <2%.

    Data Presentation & Performance Metrics

    When validating this route in a report, present the data as follows to demonstrate robustness.

    Ligand Performance Comparison (Validation Data)

    Simulated data based on typical literature performance for this transformation.

    LigandConversion (%)Yield (%)Dehalogenation (%)Conclusion
    
    
    15%5%10%Failed: Catalyst poisoning dominant.
    PCy3 45%30%15%Failed: Insufficient steric protection.
    SPhos 98%92%<1%Validated: Excellent turnover.
    XPhos >99%96%<1%Validated: Best performance/robustness.
    Mechanistic Visualization (Catalytic Cycle)

    Understanding the cycle is crucial for troubleshooting. The diagram below highlights the critical "Transmetallation" step where the free -OH group interferes if the ligand is not bulky enough.

    CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-Cl Poison Resting State (Pd-Phenoxide) OxAdd->Poison + Phenoxide (If Ligand Small) TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

    Figure 2: Catalytic cycle. The red dashed line represents the failure mode (poisoning) prevented by using XPhos/SPhos.

    References

    • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: National Institutes of Health (NIH) / PMC. Context: Validates the use of bulky ligands to overcome "acidic proton" poisoning in Pd-catalysis. URL:[Link]

    • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Source: ResearchGate.[1][2] Context: Provides experimental protocols for coupling unprotected substrates prone to catalyst inhibition. URL:[Link]

    • ICH Q11 Guideline: Development and Manufacture of Drug Substances. Source: ICH.org.[3] Context: Defines the validation parameters (impurity fate/purge) required for accepting a synthetic route in pharmaceutical development. URL:[Link]

    • Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base. Source: ACS Publications (JACS). Context: Discusses the competitive O-arylation vs. C-arylation mechanisms and ligand effects. URL:[Link]

    Sources

    Comprehensive Guide: Characterization of Deprotected Biaryl Phenol Products

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    The synthesis of biaryl phenols via the deprotection of methyl or benzyl ethers (e.g., using

    
     or 
    
    
    
    ) is a cornerstone of medicinal chemistry, particularly for kinase inhibitors and axially chiral ligands. However, the resulting free phenols present unique characterization challenges that standard high-throughput workflows often miss.

    The Problem: Biaryl phenols frequently exhibit atropisomerism (restricted rotation around the aryl-aryl bond), leading to broadened NMR signals that are easily mistaken for impurities. Furthermore, standard LC-MS methods in positive mode often fail to ionize electron-rich phenols effectively, leading to false-negative purity assessments.

    The Solution: This guide moves beyond basic 1H NMR and generic LC-MS. We implement a Self-Validating Characterization System integrating Variable Temperature (VT) NMR, ESI-Negative LC-MS, and Quantitative NMR (qNMR) to ensure absolute structural certainty and purity.

    Part 1: The Challenge – Why Standard Methods Fail

    The Trap of Atropisomerism

    In biaryl systems, ortho-substituents create steric clash, restricting rotation around the biaryl axis.

    • Standard 1H NMR (25°C): The rotation rate (

      
      ) is often comparable to the NMR time scale. This results in decoalescence —signals appear as broad, shapeless humps or split peaks, often misdiagnosed as "wet" or "impure" material.
      
    • Consequence: Researchers unnecessarily re-purify clean material, wasting time and yield.

    The Ionization Blind Spot

    Phenols are weak acids (

    
    ).
    
    • Standard LC-MS (ESI+): Relies on protonation (

      
      ). Phenols resist protonation unless a basic handle (e.g., amine) is present.
      
    • Consequence: A sample may look >99% pure by UV, but significant phenolic impurities (or the product itself) may be invisible to the Mass Spec detector.

    Part 2: Comparative Analysis of Characterization Techniques

    The following table contrasts the "Standard" approach with the recommended "Advanced" protocol.

    FeatureStandard ApproachAdvanced Protocol (Recommended)Scientific Rationale
    NMR Mode 1D 1H NMR (Ambient Temp)VT-NMR (High Temp) + 2D HSQCHigh temp (
    
    
    ) increases rotation rate, sharpening atropisomeric signals into defined peaks.
    Mass Spec LC-MS (ESI Positive)LC-MS (ESI Negative) Phenols ionize best via deprotonation (
    
    
    ). ESI(-) provides 10-100x higher sensitivity for acidic phenols.
    Purity Metric HPLC Area % (UV 254 nm)qNMR (Internal Standard) UV extinction coefficients vary between product and impurities. qNMR measures molar ratio directly, independent of UV absorption.
    Structure 1D AnalysisNOESY / ROESY Essential for determining the stereochemistry (axial chirality) of the biaryl axis (
    
    
    vs
    
    
    atropisomers).

    Part 3: Detailed Experimental Protocols

    Protocol A: Controlled Deprotection & Quench (BBr3 Method)

    Context: Demethylation of a biaryl methyl ether.

    The Risk:

    
     deprotection forms stable borate complexes. Improper quenching leads to "sticky" emulsions and incomplete hydrolysis, trapping the product in the organic phase or leaving boron residues.
    
    • Reaction: Dissolve substrate in anhydrous DCM. Cool to -78°C (acetone/dry ice). Add

      
       (1M in DCM, 3.0 equiv) dropwise.[1] Crucial: Low temp prevents bromination of the aromatic ring.
      
    • The "Reverse Quench" (Self-Validating Step):

      • Do NOT add water directly to the reaction.

      • Transfer the reaction mixture via cannula into a stirred flask of Methanol at 0°C .

      • Mechanism:[2][3] MeOH reacts with residual

        
         to form volatile 
        
        
        
        (trimethyl borate) and HBr.
    • Hydrolysis: Stir for 20 mins, then add water.

    • Workup: Extract with EtOAc. Wash organic layer with 5% NaHCO3 (to remove HBr) followed by Brine.

      • Note: If the phenol is very acidic (e.g., nitrophenol), avoid strong base; use phosphate buffer (pH 6) instead.

    Protocol B: Quantitative NMR (qNMR) for Absolute Purity

    Use this to certify the reference standard.

    • Internal Standard (IS) Selection:

      • Use 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm) or Maleic Acid (Singlet at ~6.3 ppm).

      • Requirement: The IS signals must not overlap with the biaryl region (6.5–8.5 ppm).

    • Sample Prep:

      • Weigh ~10 mg of Product (precision

        
         mg).
        
      • Weigh ~5 mg of IS (precision

        
         mg).
        
      • Dissolve both in 600

        
         DMSO-
        
        
        
        .
    • Acquisition Parameters (The "Trust" Factors):

      • Pulse Angle:

        
        .
        
      • Relaxation Delay (d1): Set to 60 seconds . (Must be

        
         of the slowest nucleus to ensure full magnetization recovery).
        
      • Scans: 16 or 32 (High S/N ratio).

    • Calculation:

      
      
      (Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of IS)
      

    Part 4: Visualization of the Characterization Workflow

    The following diagram illustrates the decision matrix for characterizing complex biaryl phenols, ensuring no structural ambiguity remains.

    BiarylCharacterization Start Crude Biaryl Phenol (Post-Workup) LCMS Step 1: Ionization Check Run ESI(+) and ESI(-) Start->LCMS Decision1 Is Mass Found? LCMS->Decision1 ESI_Pos Use ESI(+) (Basic amine present) Decision1->ESI_Pos Found in (+) ESI_Neg Use ESI(-) (Phenol deprotonation) Decision1->ESI_Neg Found in (-) Decision1->ESI_Neg Not Found (Switch Mode) NMR_Screen Step 2: 1H NMR (25°C) ESI_Pos->NMR_Screen ESI_Neg->NMR_Screen Decision2 Signals Broad/Split? NMR_Screen->Decision2 VT_NMR Variable Temp NMR (50°C - 80°C) Decision2->VT_NMR Yes (Atropisomerism) Standard_NMR Standard 1D/2D NMR Decision2->Standard_NMR No (Sharp Peaks) Final_Cert Step 3: Certification qNMR + NOESY (Axial Chirality) VT_NMR->Final_Cert Coalescence Achieved Standard_NMR->Final_Cert

    Caption: Figure 1. Integrated workflow for biaryl phenol characterization, prioritizing ionization mode selection and atropisomer resolution.

    References

    • LaPlante, S. R., et al. (2011). "Assessing Atropisomer Axial Chirality in Drug Discovery and Development." Journal of Medicinal Chemistry.

      • Context: Defines the energy barriers for atropisomers and classific
    • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

      • Context: The definitive guide on qNMR parameters (relax
    • Clayden, J., et al. (2009). "The Challenge of Atropisomerism in Drug Discovery." Angewandte Chemie International Edition.

      • Context: Mechanistic explanation of restricted rot
    • McOmie, J. F. W., et al. (1968).[4] "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron.

      • Context: The foundational protocol for BBr3 deprotection and mechanism of bor

    Sources

    Safety Operating Guide

    Proper Disposal Procedures for (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid

    [1][2]

    Executive Safety & Operational Summary

    Immediate Action Required: Treat this compound as a Hazardous Organic Solid . While not explicitly P-listed or U-listed under US RCRA regulations, it exhibits properties of skin, eye, and respiratory irritation (H315, H319, H335).[1]

    Disposal Strategy: The only acceptable disposal method is high-temperature incineration at a permitted hazardous waste facility.[2] Under no circumstances should this compound be discharged into municipal drains or trash.

    Critical Safety Parameters
    ParameterSpecificationOperational Implication
    Signal Word WARNING Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[2][1]
    Physical State Solid (Powder)Risk of dust inhalation.[2][1][3][4][5] Handle in a fume hood or use N95/P100 protection.
    Storage 2-8°C, Inert GasHygroscopic. Keep container tightly sealed to prevent hydrolysis before disposal.
    Incompatibilities Strong OxidizersDo not consolidate in waste containers with nitric acid, perchlorates, or permanganates.[2][1]

    Detailed Disposal Protocol

    This protocol is designed to ensure compliance with local, state, and federal regulations (e.g., EPA 40 CFR 261).[1] It relies on a "Cradle-to-Grave" tracking system.[1]

    Step 1: Waste Segregation & Packaging

    Objective: Prevent cross-reactivity and ensure container integrity.

    • Select Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber bottle with a screw-top lid.[2][1]

    • Solvent Compatibility: If the boronic acid is in solution, ensure the solvent (e.g., DCM, THF, Methanol) is compatible with the container.[1]

      • Note: For solid waste, double-bagging in 6-mil polyethylene bags before placing in the secondary container is a best practice to minimize dust.[2][1]

    • Segregation:

      • DO mix with: Other non-halogenated organic solids, compatible boronic acid derivatives.

      • DO NOT mix with: Oxidizing solids, aqueous acidic waste, or heavy metal waste.[1]

    Step 2: Labeling & Documentation

    Objective: Clear communication of hazards to downstream waste handlers.

    Affix a hazardous waste tag to the container immediately upon the first addition of waste. The label must contain:

    • Chemical Name: (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid (Write out full name; do not use abbreviations).

    • Hazard Checkboxes: [x] Irritant [x] Toxic[2]

    • Generator Info: Lab Name/Room Number.

    Step 3: Waste Stream Classification

    For regulatory reporting (US EPA), use the following classification logic:

    • RCRA Status: Non-Listed. (This compound does not appear on the P or U lists).

    • Characteristic Waste: It generally does not meet D-list criteria (Ignitability, Corrosivity, Reactivity, Toxicity) unless mixed with flammable solvents.[1]

    • Profile: Classify as "Non-Regulated Hazardous Waste - Organic Solid" for incineration.[2]

    Step 4: Final Handover
    • Seal the container tightly.[4][6] Wipe the exterior with a damp paper towel (dispose of towel as solid waste).

    • Move the container to your facility's Satellite Accumulation Area (SAA).

    • Request pickup via your EHS portal or waste vendor (e.g., Veolia, Clean Harbors, Triumvirate).

    Decision Logic & Workflow Visualization

    The following diagrams illustrate the decision-making process for disposal and the immediate response protocol for spills.

    Figure 1: Disposal Decision Tree

    This logic gate ensures the material is routed to the correct destruction method (Incineration) rather than landfill or wastewater treatment.

    DisposalWorkflowStartWaste Generation:(2-((2-Methoxybenzyl)oxy)phenyl)boronic acidStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathSolid (Powder)StateCheck->SolidPathLiquidPathSolution (Dissolved)StateCheck->LiquidPathContSolidContainer: HDPE Wide Mouth Jar(Double Bagged)SolidPath->ContSolidContLiqContainer: Glass/HDPE Bottle(Check Solvent Compatibility)LiquidPath->ContLiqLabelingApply Hazardous Waste Label:'Irritant', 'Organic'ContSolid->LabelingContLiq->LabelingSAAMove to Satellite Accumulation AreaLabeling->SAAVendorVendor Pickup -> IncinerationSAA->Vendor

    Caption: Workflow for segregating and routing boronic acid waste to incineration.

    Figure 2: Emergency Spill Response

    In the event of a powder spill outside of a fume hood.

    SpillResponseSpillSpill DetectedAssessAssess Volume & LocationSpill->AssessPPEDon PPE:Gloves, Goggles, N95 MaskAssess->PPEActionCover with wet paper towels(Prevent Dust)PPE->ActionCollectScoop into Waste ContainerAction->CollectCleanWash area with soap & waterCollect->CleanReportReport to EHSClean->Report

    Caption: Step-by-step containment protocol to minimize inhalation risk during a spill.

    Scientific Context & Causality

    Why Incineration?

    Boronic acids are thermally stable but can be effectively mineralized at high temperatures (>1000°C).

    • Mechanism: Combustion converts the organic framework (phenyl rings, ether linkages) into CO₂ and H₂O. The boron content oxidizes to Boron Trioxide (B₂O₃) .

    • Scrubbing: Commercial incinerators use wet scrubbers to capture B₂O₃ particulates, preventing atmospheric release.

    • Self-Validation: This method is self-validating because it irreversibly destroys the biological activity of the compound (proteasome inhibition potential common in boronic acids) and prevents groundwater contamination, where boron can be phytotoxic.[2][1]

    Chemical Stability Risks

    (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid contains an ether linkage and a boronic acid moiety.[2][1]

    • Hydrolysis: Upon exposure to moisture, boronic acids can form trimeric anhydrides (boroxines). This does not change the disposal path but can alter the physical form (crusting).

    • Oxidation: The benzylic ether position is susceptible to oxidation over time or in the presence of strong oxidizers, potentially forming peroxides. Causality: This is why segregation from oxidizers (Step 1) is a critical safety control, not just a bureaucratic rule.

    References

    • PubChem. (n.d.). Compound Summary for CID 2733958, (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid. National Library of Medicine. Retrieved January 29, 2026, from [Link][1]

    • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 29, 2026, from [Link]

    Personal protective equipment for handling (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Risk Profile

    Objective: Eliminate exposure risks during the synthesis, weighing, and disposal of (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid.

    This compound belongs to the class of functionalized aryl boronic acids used primarily in Suzuki-Miyaura cross-coupling. While generally considered lower toxicity than alkyl boranes, this specific derivative presents distinct risks due to its physical form (fine powder) and chemical reactivity.

    Immediate Hazard Profile (GHS Classification):

    • Skin Irritation (Category 2): Causes reversible damage to the epidermis.

    • Eye Irritation (Category 2A): Induces significant ocular distress.[1]

    • STOT-SE (Category 3): Respiratory tract irritation upon dust inhalation.

    The "Why" Behind the Hazard: Boronic acids function as mild Lewis acids. Biologically, they possess a high affinity for cis-diols found in glycoproteins on mucous membranes (eyes, lungs). Upon contact with moisture in the respiratory tract or eyes, the boron atom forms reversible covalent bonds with these biological substrates, triggering the mechanical and chemical irritation response described in safety data sheets.

    Personal Protective Equipment (PPE) Matrix

    Standard "lab compliance" is often insufficient for high-purity synthesis. The following matrix is designed to prevent not just acute injury, but also sample contamination and cross-sensitization.

    Protection ZoneRequired EquipmentTechnical Specification & Rationale
    Respiratory Engineering Control (Primary) Chemical Fume Hood: All weighing and open-vessel manipulation must occur here. Face velocity: 80–100 fpm.
    Backup (Maintenance/Spill)N95 or P100 Respirator: Only required if working outside a hood (e.g., spill cleanup). Surgical masks provide zero protection against boronic acid dust.
    Dermal (Hands) Nitrile Gloves (Solid) Thickness: ≥4 mil. Sufficient for handling the dry powder. Change immediately if punctured.
    Laminate/Barrier (Solution) Silver Shield / 4H: If the acid is dissolved in penetrating solvents like Dichloromethane (DCM) or THF. Nitrile degrades rapidly (<5 mins) in DCM.
    Ocular Safety Glasses ANSI Z87.1+ with Side Shields: Standard requirement.
    High Dust RiskChemical Goggles: Required if transferring large quantities (>10g) where dust clouds are probable.
    Body Lab Coat (Cotton/Blend) Snap-closure: Must be buttoned to the neck to prevent dust accumulation on street clothes.

    Operational Protocol: The "Zero-Dust" Workflow

    Handling solid boronic acids generates static-charged dust that clings to gloves and balances. This protocol minimizes aerosolization.[1][2][3]

    Phase 1: Storage & Retrieval
    • Condition: Store refrigerated (2–8°C).

    • Causality: Aryl boronic acids are prone to dehydration, forming boroxines (cyclic trimers) under ambient heat and low humidity. While reversible, this alters stoichiometry.

    • Step: Allow the container to reach room temperature before opening. This prevents condensation from forming inside the bottle, which hydrolyzes the methoxybenzyl ether linkage or clumps the powder.

    Phase 2: Weighing (Critical Control Point)
    • Engineering Control: Place the analytical balance inside the fume hood.

    • Static Management: Use an ionizing bar or anti-static gun on the spatula and weigh boat. Boronic acids are often fluffy and static-prone; "flying" powder is the #1 cause of inhalation exposure.

    • Technique: Do not dump. Tap the spatula gently. If powder lands on the balance rim, wipe immediately with a damp Kimwipe (water solubilizes the acid) before it dries and becomes airborne dust.

    Phase 3: Reaction Setup
    • Solvent Choice: When dissolving, add the solvent (e.g., MeOH, Dioxane) to the solid slowly down the side of the flask to suppress dust.

    • Incompatibility: Avoid strong oxidizing agents.[2][4][5] While the ether linkage is stable to bases used in Suzuki couplings (K2CO3, Cs2CO3), it is sensitive to strong Lewis acids (e.g., BBr3) which would cleave the protecting group prematurely.

    Visualized Workflows

    Diagram 1: Safe Handling Logic Flow

    This workflow enforces the hierarchy of controls, prioritizing engineering solutions over PPE.

    SafeHandling Start START: Chemical Retrieval TempCheck Is container at Room Temp? Start->TempCheck Wait WAIT: Prevent Condensation TempCheck->Wait No Hood Transfer to Fume Hood TempCheck->Hood Yes Wait->TempCheck Weighing Weighing Process (Anti-static tools required) Hood->Weighing DustCheck Visible Dust Generated? Weighing->DustCheck Clean Wet Wipe Decontamination (Solubilize dust) DustCheck->Clean Yes Dissolve Solvation (Add solvent to solid) DustCheck->Dissolve No Clean->Dissolve Reaction Reaction / Synthesis Dissolve->Reaction

    Caption: Operational workflow emphasizing temperature equilibration and dust mitigation steps.

    Diagram 2: Spill Response Decision Tree

    Immediate actions to take in the event of a solid spill.

    SpillResponse Spill Spill Detected Location Location? Spill->Location InHood Inside Fume Hood Location->InHood OutHood Outside Fume Hood Location->OutHood ActionHood 1. Close Sash 2. Wet Wipe (Water) 3. Dispose as Solid Waste InHood->ActionHood Evac Evacuate Area (15 mins) OutHood->Evac PPE_Up Don N95/P100 + Goggles Evac->PPE_Up CleanUp Wet Sweep / Scoop (Avoid dry brushing) PPE_Up->CleanUp

    Caption: Decision logic for spill containment, distinguishing between contained (hood) and open-lab events.

    Waste Disposal & Decontamination[6][7][8][9]

    Proper disposal prevents environmental accumulation of boron, which can be phytotoxic.

    • Solid Waste: Excess solid powder should be labeled as "Hazardous Waste: Solid - Organoboron Compound." Do not dispose of in regular trash.

    • Liquid Waste:

      • Aqueous Layers: If an extraction is performed, the aqueous layer (containing borates) should be collected in "Aqueous Waste."[6]

      • Organic Layers: Dispose in "Organic Solvent Waste."

    • Container Decontamination: Triple rinse empty bottles with a small amount of methanol or acetone before discarding the glass. The rinseate must be treated as organic waste.

    References

    • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. Retrieved from [Link]

    • National Library of Medicine. (n.d.). Boronic Acids - Compound Summary. PubChem. Retrieved from [Link]

    Sources

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid
    Reactant of Route 2
    Reactant of Route 2
    (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.